molecular formula C15H22O B041262 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol CAS No. 30199-26-9

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

Cat. No.: B041262
CAS No.: 30199-26-9
M. Wt: 218.33 g/mol
InChI Key: FKWGCEDRLNNZOZ-UHFFFAOYSA-N
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Description

Xanthorrhizol is a major bioactive sesquiterpenoid compound isolated from the rhizomes of Curcuma xanthorrhiza (Java turmeric), distinguished by its distinctive bisabolane-type skeletal structure. This compound has garnered significant research interest due to its broad spectrum of potent biological activities, making it a valuable tool for pharmacological and biological studies. A primary area of investigation is its remarkable and selective antibacterial efficacy, particularly against oral pathogens like Streptococcus mutans, the primary causative agent of dental caries, suggesting potential applications in dental health research. Furthermore, Xanthorrhizol exhibits strong anti-inflammatory properties by modulating key signaling pathways, including the suppression of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines such as TNF-α and IL-6. Its robust anticancer potential has been demonstrated in various in vitro models, where it induces apoptosis and inhibits proliferation in cancer cells through mechanisms involving mitochondrial dysfunction and cell cycle arrest. Additional research domains explore its antioxidant, hepatoprotective, and anti-adirogenic effects. For researchers in oncology, microbiology, and natural product chemistry, high-purity Xanthorrhizol serves as a critical reference standard and investigative agent for elucidating complex molecular mechanisms and developing novel therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(6-methylhept-5-en-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGCEDRLNNZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

326.00 to 327.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Xanthorrhizol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30199-26-9
Record name Xanthorrhizol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide on the Multi-modal Anticancer Mechanisms of Xanthorrhizol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Xanthorrhizol (XNT), a bioactive sesquiterpenoid derived from the rhizome of Curcuma xanthorrhiza, has emerged as a potent natural compound with significant anticancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning xanthorrhizol's action in cancer cells, designed for researchers, scientists, and drug development professionals. We will dissect its influence on the core hallmarks of cancer, including its profound ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis.[3] This document synthesizes findings from numerous studies to present a cohesive narrative on the causality behind its effects, supported by detailed experimental workflows and pathway diagrams to facilitate both understanding and practical application in a research setting.

Part 1: Induction of Apoptosis - The Core Cytotoxic Mechanism

The primary anticancer effect of xanthorrhizol is its ability to trigger programmed cell death, or apoptosis, in a wide range of cancer cell lines.[4] This process is not a brute-force cytotoxic event but a highly regulated engagement of the cell's intrinsic suicide machinery. The evidence overwhelmingly points to the mitochondrial pathway as the central axis of XNT-induced apoptosis.

The Intrinsic (Mitochondrial) Pathway Activation

Xanthorrhizol initiates apoptosis primarily by compromising mitochondrial integrity.[5][6] This is a critical event, as mitochondria house key proteins that, when released, commit the cell to an irreversible path of destruction. The process unfolds through a well-defined sequence:

  • Disruption of Mitochondrial Transmembrane Potential (ΔΨm): XNT treatment leads to the depolarization of the mitochondrial membrane.[5][7][8] This loss of potential is a key indicator of mitochondrial dysfunction and a point of no return for the cell.

  • Cytochrome c Release: The compromised mitochondrial outer membrane permits the release of cytochrome c from the intermembrane space into the cytosol.[5][6][9]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in the intrinsic pathway.[5]

  • Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3.[5][6] Activated caspase-3 is the primary executioner, responsible for cleaving a multitude of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis.[5]

G XNT Xanthorrhizol Mito Mitochondrion XNT->Mito Disrupts ΔΨm CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Apop Apoptosome Apaf1->Apop Forms Casp9 Pro-Caspase-9 -> Caspase-9 Apop->Casp9 Activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Activates Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway activated by Xanthorrhizol.

Modulation of Key Apoptosis-Regulatory Proteins

The commitment to the mitochondrial pathway is tightly regulated by a balance of pro- and anti-apoptotic proteins, which are key targets of xanthorrhizol.

  • The Bcl-2 Family: XNT consistently causes the downregulation of the anti-apoptotic protein Bcl-2 in cancer cells like MCF-7.[10][11] By reducing the levels of this key survival protein, XNT lowers the threshold for apoptosis induction. Its effect on pro-apoptotic members like Bax appears to be cell-type dependent; it upregulates Bax in HeLa cells but has no effect in MCF-7 cells.[10][12]

  • The p53 Tumor Suppressor: Treatment with xanthorrhizol leads to a significant increase in the expression of the p53 tumor suppressor protein in multiple cancer cell lines, including MCF-7 and HeLa.[10][11][12] Activated p53 can promote apoptosis by transcriptionally activating pro-apoptotic genes like Bax, further linking XNT to the mitochondrial pathway.[4]

  • Poly(ADP-ribose) Polymerase (PARP) Cleavage: A definitive hallmark of caspase-3 activation is the cleavage of PARP-1, a protein involved in DNA repair. Western blot analyses consistently show the appearance of the 85 kDa cleaved PARP fragment in XNT-treated cells, confirming the execution phase of apoptosis is active.[9][10][11]

Experimental Workflow: Validating Apoptosis Induction

A robust, multi-assay approach is essential to validate that a compound's cytotoxic activity is mediated by apoptosis. The causality is established by linking initial cytotoxicity to the specific molecular events of the apoptotic cascade.

  • Determine Cytotoxicity (IC50): First, establish the dose-response curve.

    • Protocol: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates. After 24h, treat with a serial dilution of xanthorrhizol (e.g., 0-100 µg/ml) for 24-48h. Use the Sulforhodamine B (SRB) assay to quantify cell protein, which correlates with cell number.[5][6] Calculate the IC50 value (the concentration that inhibits growth by 50%).

  • Visualize Nuclear Morphology: Observe the classic nuclear changes of apoptosis.

    • Protocol: Treat cells grown on coverslips with XNT at 1x and 2x IC50 for 24h. Fix the cells, then stain with the DNA-binding dye Hoechst 33258. Observe under a fluorescence microscope for chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.[5][10]

  • Assess Mitochondrial Integrity: Directly measure the disruption of the mitochondrial membrane potential (ΔΨm).

    • Protocol: Treat cells with XNT as above. Stain with a potentiometric dye like MitoCapture™ or JC-1. In healthy cells, the dye accumulates in mitochondria, emitting a red fluorescence. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm as monomers, fluorescing green.[5][8] Analyze via fluorescence microscopy or flow cytometry.

  • Confirm Biochemical Markers: Use Western blotting to detect key protein changes.

    • Protocol: Lyse XNT-treated cells and untreated controls. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and p53. Detection with secondary antibodies will reveal the activation of the caspase cascade and modulation of regulatory proteins.[10][11]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Characterization (at IC50) cluster_2 Phase 3: Confirmation SRB SRB Assay IC50 Determine IC50 SRB->IC50 Hoechst Hoechst Staining (Nuclear Morphology) IC50->Hoechst Mito MitoCapture Assay (ΔΨm) IC50->Mito WB Western Blot (Caspase-3, PARP, Bcl-2) IC50->WB Confirm Confirm Apoptotic Mechanism Hoechst->Confirm Mito->Confirm WB->Confirm

Caption: Experimental workflow for validating Xanthorrhizol-induced apoptosis.

Part 2: Inhibition of Cell Proliferation via Cell Cycle Arrest

Beyond inducing cell death, xanthorrhizol can also halt the proliferation of cancer cells by interfering with the cell cycle, a tightly regulated process that governs cell division. This effect, however, appears to be specific to certain cancer types.

Targeting Cell Cycle Checkpoints

In human colon cancer cells (HCT116), xanthorrhizol has been shown to induce arrest at both the G0/G1 and G2/M phases of the cell cycle.[9][13] This prevents the cells from progressing towards DNA synthesis (S phase) and mitosis (M phase). The molecular basis for this arrest is the targeted modulation of key cell cycle regulators:

  • Downregulation of Cyclins and CDKs: XNT treatment significantly reduces the expression of cyclins A, B1, and D1, as well as their partner cyclin-dependent kinases (CDKs) 1, 2, and 4.[9] This complex machinery is essential for driving the cell through the different phases, and its suppression effectively applies the brakes to proliferation.

  • Upregulation of CDK Inhibitors (CKIs): Concurrently, xanthorrhizol increases the levels of the CKI proteins p21 and p27.[9] These proteins act as potent inhibitors of cyclin-CDK complexes, reinforcing the cell cycle blockade.

It is crucial to note this is not a universal mechanism. In MCF-7 breast cancer cells, for instance, xanthorrhizol induces apoptosis without causing any significant cell cycle arrest, highlighting the context-dependent nature of its action.[11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The gold standard for analyzing cell cycle distribution is flow cytometry using a DNA-intercalating dye.

  • Cell Preparation: Culture HCT116 cells and treat with xanthorrhizol at the predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Harvesting: Harvest both adherent and floating cells to ensure all populations are included. Wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is critical to prevent staining of double-stranded RNA.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A sub-G1 peak represents apoptotic cells with fragmented DNA.[9] Compare the percentage of cells in each phase between treated and untreated samples to quantify the cell cycle arrest.

Part 3: Attenuation of Metastasis and Invasion

For cancer to become lethal, it must often metastasize—a complex process involving cell migration, invasion, and colonization of distant sites. Xanthorrhizol has demonstrated significant anti-metastatic potential in both in vitro and in vivo models by disrupting the signaling pathways that drive this process.[14][15]

Suppression of Key Pro-Metastatic Signaling Cascades

Xanthorrhizol's anti-metastatic action is rooted in its ability to inhibit several critical intracellular signaling pathways that are frequently hyperactive in aggressive cancers.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a central driver of cell proliferation and invasion. Studies in mouse lung metastasis models show that metastatic tumors have high levels of phosphorylated (active) ERK (p-ERK).[14][16] Treatment with xanthorrhizol markedly attenuates the levels of p-ERK, effectively shutting down this pro-metastatic signal.[5][15] It also suppresses Raf-1, an upstream activator of the ERK pathway.[16]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, cell survival, and metastasis. It controls the expression of numerous genes involved in invasion, including matrix metalloproteinases (MMPs). Xanthorrhizol has been shown to inhibit the NF-κB signaling pathway, preventing its activation and subsequent pro-cancer gene expression.[5][17]

Downstream Inhibition of the Invasion Machinery

By suppressing upstream signaling, xanthorrhizol blocks the production and activity of the proteins that cancer cells use to invade surrounding tissues.

  • Matrix Metalloproteinases (MMPs): To invade, cancer cells must degrade the extracellular matrix. They do this by secreting enzymes like MMP-2 and MMP-9. Xanthorrhizol treatment leads to a significant reduction in the expression and activity of both MMP-2 and MMP-9.[5][14][17] This effect is a direct downstream consequence of NF-κB inhibition.[17]

  • Cyclooxygenase-2 (COX-2): COX-2 is an inflammatory enzyme that is often overexpressed in tumors and contributes to metastasis. Xanthorrhizol effectively suppresses the expression of COX-2, further contributing to its anti-inflammatory and anti-metastatic profile.[14][15][16]

G cluster_0 Signaling Pathways cluster_1 Downstream Effectors XNT Xanthorrhizol Raf1 Raf-1 XNT->Raf1 inhibits Nfkb NF-κB XNT->Nfkb inhibits ERK p-ERK Raf1->ERK activates Metastasis Metastasis / Invasion ERK->Metastasis promotes MMP MMP-2 / MMP-9 Nfkb->MMP upregulates COX2 COX-2 Nfkb->COX2 upregulates MMP->Metastasis enables COX2->Metastasis promotes

Caption: Anti-metastatic signaling pathways targeted by Xanthorrhizol.

Part 4: Quantitative Data and Future Directions

Comparative Cytotoxicity of Xanthorrhizol

The potency of xanthorrhizol varies across different cancer cell lines, reflecting the unique molecular profiles of each cancer type. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for comparing this activity.

Cell LineCancer TypeIC50 / EC50 (µg/mL)Reference
MCF-7 Breast (ER+)1.71[10][11]
MDA-MB-231 Breast (Triple-Negative)8.67[5][6]
T47D Breast (ER+)55.5 - 100[18]
YMB-1 Breast2.88[19]
HeLa Cervical6.16[12]
HCT116 ColonNot specified[9]
Concluding Remarks and Future Outlook

Xanthorrhizol stands out as a promising natural product for cancer therapy due to its multi-modal mechanism of action.[2][3] It does not rely on a single target but instead disrupts multiple, interconnected signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis. Its ability to induce apoptosis via the intrinsic pathway, arrest the cell cycle in susceptible cells, and potently inhibit the molecular machinery of invasion makes it an attractive candidate for further development.

Future research should focus on several key areas:

  • In Vivo Efficacy and Bioavailability: While pre-clinical models are promising, rigorous studies are needed to understand its pharmacokinetics, bioavailability, and efficacy in more complex animal models of various cancers.

  • Combination Therapies: Its unique mechanism suggests it could be highly effective when combined with conventional chemotherapeutics, potentially reducing toxicity and overcoming resistance. The synergistic effects observed with curcumin provide a strong rationale for this approach.[7]

  • Novel Molecular Targets: Recent evidence suggests xanthorrhizol may act through novel targets, such as the bitter taste receptor hTAS2R38, which could open new avenues for understanding its anti-proliferative effects.[20]

  • Clinical Translation: Ultimately, the goal is to translate these compelling preclinical findings into the clinic. Well-designed clinical trials will be necessary to establish the safety and efficacy of xanthorrhizol as a therapeutic agent for cancer patients.

References

  • Ismail, N., et al. (2006). Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction. Anticancer Research, 26(6B):4527-34. [Link]

  • Oon, S.F., et al. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. Cancer Cell International, 15:100. [Link]

  • Shinde, N.N., et al. (2025). Targeting the hallmarks of cancer: A literature review on the multi-modal anticancer properties of xanthorrhizol. World Journal of Advanced Research and Reviews, 26(03), 742-750. [Link]

  • Cheah, Y.H., et al. (2008). Antiproliferative Property and Apoptotic Effect of Xanthorrhizol on MDA-MB-231 Breast Cancer Cells. Anticancer Research, 28(6A):3677-89. [Link]

  • Oon, S.F., et al. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. PubMed Central, 15:100. [Link]

  • Kim, J.Y., et al. (2005). Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model. Biochemical and Biophysical Research Communications, 326(1), 210-7. [Link]

  • Cheah, Y.H., et al. (2006). Xanthorrhizol Exhibits Antiproliferative Activity on MCF-7 Breast Cancer Cells via Apoptosis Induction. Anticancer Research, 26(6B):4527-34. [Link]

  • Kim, J.Y., et al. (2005). Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model. ScienceDirect. [Link]

  • Kang, Y.J., et al. (2009). Xanthorrhizol, a natural sesquiterpenoid, induces apoptosis and growth arrest in HCT116 human colon cancer cells. Journal of Pharmacological Sciences, 111(3), 276-84. [Link]

  • Handayani, T., et al. (2005). Xanthorrhizol induces apoptosis via the up-regulation of bax and p53 in HeLa cells. Anticancer Research, 25(3B):2221-7. [Link]

  • Kang, Y.J., et al. (2009). Xanthorrhizol, a Natural Sesquiterpenoid, Induces Apoptosis and Growth Arrest in HCT116 Human Colon Cancer Cells. J-Stage. [Link]

  • Oon, S.F., et al. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. ResearchGate. [Link]

  • Al-Amin, M., et al. (2021). (R)-(−)-Xanthorrhizol Inhibits the Migration and Invasion of Triple-Negative Breast Cancer Cells by Suppressing Matrix Metalloproteinases via the NF-κB Signaling Pathway. Planta Medica, 87(10/11), 845-854. [Link]

  • Kim, J.Y., et al. (2005). Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model. PubMed. [Link]

  • Cheah, Y.H., et al. (2008). Antiproliferative property and apoptotic effect of xanthorrhizol on MDA-MB-231 breast cancer cells. CABI Digital Library. [Link]

  • Wijaya, H., et al. (2023). Curcuma xanthorrhiza Rhizome Extract Induces Apoptosis in HONE-1 Nasopharyngeal Cancer Cells Through Bid. The Indonesian Biomedical Journal. [Link]

  • Cheah, Y.H., et al. (2009). Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231. Cancer Cell International, 9:1. [Link]

  • Cheah, Y.H., et al. (2009). Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231. ResearchGate. [Link]

  • Kim, T.G., et al. (2024). Anti-proliferative Efficacy of Xanthorrhizol on Cancer Cells via Activation of hTAS2R38 among 25 Human Bitter Taste Receptors. KoreaScience. [Link]

  • Lee, S.K., et al. (2005). Anti-metastatic and anti-proliferative effects of xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza. AACR Journals. [Link]

  • Park, S., et al. (2020). Synergistic Impact of Xanthorrhizol and d-δ-Tocotrienol on the Proliferation of Murine B16 Melanoma Cells and Human DU145 Prostate Carcinoma Cells. Taylor & Francis Online. [Link]

  • Various Authors. Curcuma xanthorrhiza – Knowledge and References. Taylor & Francis Online. [Link]

  • Shinde, N.N., et al. (2025). Targeting the hallmarks of cancer: A literature review on the multi-modal anticancer properties of xanthorrhizol. R Discovery. [Link]

  • Various Authors. Chemical structure of xanthorrhizol. ResearchGate. [Link]

  • Muchtaridi, M., et al. (2018). Cytotoxicity studies of xanthorrhizol and its mechanism using molecular docking simulation and pharmacophore modelling. CABI Digital Library. [Link]

  • Various Authors. combined xanthorrhizol-curcumin exhibits: Topics by Science.gov. Science.gov. [Link]

  • Syafnir, L., et al. (2012). Cytotoxic Activity of Xanthorrhizol From Curcuma Xanthorrhiza Roxb.'s Volatile Oil Toward Ymb-l Breast Cancer Cell. Neliti. [Link]

  • Hermawati, E., et al. (2022). Potential of Curcuma xanthorrhiza ethanol extract in inhibiting the growth of T47D breast cancer cell line: In vitro and bioinformatic approach. Academia.edu. [Link]

  • Hermawati, E., et al. (2022). Potential of Curcuma xanthorrhiza ethanol extract in inhibiting the growth of T47D breast cancer cell line: In vitro and bioinfo. Bioscience Research. [Link]

Sources

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol (Xanthorrhizol): Properties, Analysis, and Biological Significance

Introduction

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol, more commonly known by its trivial name Xanthorrhizol, is a naturally occurring monocyclic sesquiterpenoid phenol.[1][2] This compound is a principal bioactive constituent isolated from the rhizomes of several plants in the Curcuma genus, most notably Java turmeric (Curcuma xanthorrhiza) and Curcuma aromatica.[1][3] Structurally, it is characterized by a p-cresol (2-methylphenol) core functionalized with a dimethylhexenyl side chain. This unique combination of a phenolic moiety and a lipophilic sesquiterpenoid tail underpins its diverse and potent pharmacological activities.

For decades, traditional medicine in Southeast Asia has utilized Curcuma xanthorrhiza to treat inflammatory conditions and other ailments.[1] Modern scientific investigation has validated this ethnobotanical use, attributing much of the therapeutic potential to Xanthorrhizol. Its demonstrated anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties have positioned it as a molecule of significant interest for drug development and biomedical research.[1][4]

This guide provides a comprehensive technical overview of Xanthorrhizol, synthesizing data on its chemical and physical properties, spectroscopic profile, methods for its isolation and synthesis, and a detailed exploration of its biological activities and underlying mechanisms. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this promising natural product.

Part 1: Molecular Profile and Physicochemical Properties

The foundation of understanding Xanthorrhizol's function lies in its distinct molecular architecture and resulting physicochemical characteristics. The phenolic hydroxyl group provides a site for hydrogen bonding and antioxidant activity, while the long aliphatic chain imparts significant hydrophobicity, influencing its membrane permeability and interaction with lipophilic biological targets.

Table 1: Chemical Identifiers for 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

Identifier Value
IUPAC Name 2-methyl-5-(6-methylhept-5-en-2-yl)phenol[3]
Common Name Xanthorrhizol[5]
CAS Number 30199-26-9[4]
Molecular Formula C₁₅H₂₂O[3]
Canonical SMILES CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O[3]

| InChIKey | FKWGCEDRLNNZOZ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Data for 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

Property Value Source
Molecular Weight 218.33 g/mol [3]
Appearance Colorless to light yellow oil [2]
Boiling Point 326.0 - 327.0 °C (at 760 mm Hg) [3]
LogP (Experimental) 5.480 [3]
XLogP3 (Predicted) 5.1 [3]

| Solubility | Soluble in DMSO, Ethanol; Slightly soluble in water |[4][6] |

Part 2: Spectroscopic and Analytical Characterization

Unambiguous identification of Xanthorrhizol requires a multi-technique analytical approach. Its structure yields a characteristic fingerprint across various spectroscopic methods.

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), Xanthorrhizol is readily observed as protonated or sodiated adducts. The exact mass measurement provides high-confidence molecular formula confirmation. Fragmentation patterns in MS/MS analysis are predictable; common pathways include dehydration of the hydroxyl group and α-cleavage at the bond between the aromatic ring and the aliphatic side chain, a typical fragmentation for alkylphenols.[7]

Table 3: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for Xanthorrhizol

Adduct Calculated m/z Predicted CCS (Ų)
[M+H]⁺ 219.17435 153.1
[M+Na]⁺ 241.15629 159.4
[M-H]⁻ 217.15979 155.2
[M+NH₄]⁺ 236.20089 171.5

Data sourced from PubChem predictions.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation.

  • ¹H NMR: The spectrum will feature distinct signals for the three aromatic protons, a singlet for the phenolic -OH (which is exchangeable with D₂O), and complex multiplets for the aliphatic side chain. Key signals include a vinyl proton from the C=C double bond and singlets for the three methyl groups in unique chemical environments.

  • ¹³C NMR: The spectrum will show 15 distinct carbon signals. The carbon bearing the hydroxyl group (C-O) is shifted significantly downfield (typically ~155 ppm) due to the oxygen's deshielding effect.[7] Aromatic carbons appear in the 125-150 ppm range, while the two sp² carbons of the double bond and the aliphatic carbons will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum of Xanthorrhizol is dominated by features characteristic of its phenol and alkene functional groups.

Table 4: Characteristic IR Absorption Bands for Xanthorrhizol

Wavenumber (cm⁻¹) Bond Functional Group Description
3500–3200 O–H stretch Phenol Strong, broad absorption due to hydrogen bonding[7][9]
3100–3000 C–H stretch Aromatics, Alkenes Medium absorption for sp² C-H bonds[9]
3000–2850 C–H stretch Alkanes Medium absorption for sp³ C-H bonds[9]
~1680–1640 C=C stretch Alkene Medium to weak absorption[9]
~1600, ~1500 C–C stretch Aromatic Ring Two characteristic medium absorptions[9]

| ~1320–1000 | C–O stretch | Phenol | Strong absorption[9] |

Analytical Workflow for Identification

A robust workflow for the isolation and confirmation of Xanthorrhizol from a plant matrix combines chromatography and spectroscopy. This ensures both purity and correct structural assignment.

G cluster_extraction Extraction & Purification cluster_analysis Structural Analysis A Plant Material (Curcuma xanthorrhiza) B Solvent Extraction (e.g., Ethanol, Hexane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Purified Xanthorrhizol D->E F LC-MS Analysis (Purity & Molecular Formula) E->F G NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) E->G H IR Spectroscopy (Functional Groups) E->H I Unambiguous Identification F->I G->I H->I

Caption: Analytical workflow for Xanthorrhizol identification.

Part 3: Synthesis and Isolation

Protocol 1: Isolation from Natural Sources

Xanthorrhizol is most commonly obtained by extraction from the rhizomes of Curcuma xanthorrhiza. The choice of solvent is critical; nonpolar solvents like hexane favor the extraction of lipophilic compounds like Xanthorrhizol, while more polar solvents like ethanol will co-extract a wider range of metabolites.

Step-by-Step Methodology:

  • Preparation: Obtain dried, powdered rhizomes of Curcuma xanthorrhiza.

  • Extraction: Macerate the powder in n-hexane (e.g., 1:10 w/v) at room temperature with continuous stirring for 24-48 hours. This step is repeated 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the hexane extracts and concentrate them under reduced pressure using a rotary evaporator to yield a viscous, oily crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Prepare the column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Load the crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, typically starting with 100% hexane and gradually introducing ethyl acetate (e.g., Hexane:Ethyl Acetate 98:2 to 90:10).

  • Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the pure compound (as determined by a single spot on TLC and comparison with a standard).

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain Xanthorrhizol as a light yellow oil.

Proposed Synthetic Pathway

While isolation is common, total synthesis provides an alternative route and allows for the creation of novel analogs. A logical retrosynthetic approach would involve a Grignard reaction between a protected cresol derivative and a suitable ketone.

G A 4-Bromo-2-methylphenol B Protection (e.g., MOM-Cl) -> Protected Phenol A->B C Grignard Formation (Mg, THF) B->C D Aryl Grignard Reagent C->D F Grignard Addition D->F E 6-Methylhept-5-en-2-one E->F G Tertiary Alcohol Intermediate F->G H Deprotection & Dehydration (Acidic Workup) G->H I Xanthorrhizol H->I

Caption: Proposed synthetic route to Xanthorrhizol.

Synthetic Rationale: This pathway is chosen for its reliability and use of standard organometallic transformations.[10]

  • Protection: The acidic phenolic proton of 4-bromo-2-methylphenol must be protected (e.g., as a methoxymethyl ether) to prevent it from quenching the Grignard reagent.

  • Grignard Formation: The protected aryl bromide is converted to the corresponding Grignard reagent using magnesium metal in an anhydrous ether solvent like THF.

  • Carbon-Carbon Bond Formation: The key step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of 6-methylhept-5-en-2-one.[11]

  • Deprotection and Dehydration: A single acidic workup step can simultaneously remove the protecting group and dehydrate the resulting tertiary alcohol to form the final product, though this step may require careful optimization to avoid unwanted side reactions.

Part 4: Biological Activity and Mechanistic Insights

The therapeutic potential of Xanthorrhizol stems from its ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis.

Anti-inflammatory Activity

Xanthorrhizol is a potent inhibitor of inflammatory mediators. It effectively suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes that produce pro-inflammatory molecules.[1][4] The mechanism involves the inhibition of upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, Xanthorrhizol blocks the transcription of genes for COX-2, iNOS, and pro-inflammatory cytokines like TNF-α and various interleukins.[4][12]

Anticancer Properties

Xanthorrhizol has demonstrated significant anticancer activity, particularly against colon cancer cells. It induces apoptosis (programmed cell death) and causes cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[4] For instance, in HCT116 human colon cancer cells, it was shown to have an IC₅₀ value of 54.8 μM.[4] Furthermore, it exhibits anti-metastatic potential, suggesting it can interfere with the spread of cancer cells to other parts of the body.[4]

G cluster_0 cluster_1 X Xanthorrhizol IKK IKK Complex X->IKK Inhibits NFkB NF-κB / IκBα IKK->NFkB Phosphorylates IκBα NFkB_nuc NF-κB (active) NFkB->NFkB_nuc IκBα degradation, NF-κB translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Binds to promoter Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK

Caption: Inhibition of the NF-κB pathway by Xanthorrhizol.

Structure-Activity Relationship (SAR)

The biological function of Xanthorrhizol is intrinsically linked to its chemical structure. SAR studies have revealed two critical features:

  • The Phenolic Hydroxyl Group: Modification of the -OH group, for instance by converting it into an ether or an ester, generally leads to a significant reduction in anti-inflammatory potency. This highlights the crucial role of this group, likely as a hydrogen bond donor or as a radical scavenger in its antioxidant capacity.[1]

  • The Aliphatic Side Chain: The flexibility and hydrophobicity of the 6-methylhept-5-en-2-yl tail are vital. Introducing rigidity or increasing the polarity of this chain diminishes its biological activity, suggesting that this lipophilic tail is essential for membrane interaction or binding within a hydrophobic pocket of its target proteins.[1]

Part 5: Safety and Handling

As a phenol derivative, Xanthorrhizol must be handled with appropriate caution, following safety protocols established for this class of compounds. Phenols can be toxic and corrosive, with the ability to be absorbed through the skin.[13][14]

Recommended Safety Protocols:

  • Engineering Controls: Always handle Xanthorrhizol, especially in concentrated form or as a powder, within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Neoprene is recommended for phenols. If using nitrile gloves, double-gloving is advised, and gloves should be changed frequently as phenol can penetrate nitrile material within minutes.[13]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[13] The container should be tightly sealed.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13][15]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

Conclusion

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol (Xanthorrhizol) is a compelling natural product with a well-defined chemical structure and a remarkable range of biological activities. Its efficacy as an anti-inflammatory and anticancer agent is supported by significant mechanistic evidence, primarily centered on the modulation of critical signaling pathways like NF-κB. The structure-activity relationship underscores the elegant synergy between its phenolic head and lipophilic tail. With a solid foundation of analytical methods for its identification and established protocols for its isolation, Xanthorrhizol stands as a high-value lead compound for further investigation and development in the pharmaceutical and nutraceutical industries. Continued research into its specific molecular targets and clinical efficacy will be crucial in fully realizing its therapeutic potential.

References

  • PubChem. (n.d.). 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of xanthorrhizol. Retrieved from [Link]

  • Priyadarsini, K. I. (2014). Chemical and structural features influencing the biological activity of curcumin. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Xanthorrhizol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Curcumin's Structure and Biological Properties. Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). Curcuphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 5-Methyl-2-(6-methylhept-5-en-2-yl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Synerzine. (2018). Phenol, 2-methyl-5-(1-methylethyl)- Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-5-(6-methylhept-5-en-2-yl)phenol. Université du Luxembourg. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-(6-methylhept-5-en-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0070 - PHENOL. Retrieved from [Link]

  • PubChem. (n.d.). Curcumin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). US9187406, Curcumin. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]

  • Environmental Health and Safety, Princeton University. (n.d.). Phenol | EHS Fact Sheet. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2020). Changes in the Content of Phenolic Compounds and Biological Activity in Traditional Mexican Herbal Infusions with Different Drying Methods. Retrieved from [Link]

  • PlantaeDB. (2025). 5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Polyphenols by Comprehensive 2D-LC and Molecular Formula Determination by Coupling to Accurate Mass Measurement. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Eastern Illinois University. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Retrieved from [Link]

  • MDPI. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Phenols and Phenolates. Thieme. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925). Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification results of 6-methylhept-5-en-2-one (6MHO), geranyl acetone.... Retrieved from [Link]

Sources

Phytochemical & Pharmacological Master File: Java Turmeric (Curcuma xanthorrhiza) Essential Oil

[1][2]

Executive Summary

This technical guide analyzes the bioactive profile and pharmacological mechanisms of Curcuma xanthorrhiza Roxb. (Java turmeric) essential oil.[1][2][3][4][5][6][7] Unlike Curcuma longa (common turmeric), which is valued for non-volatile curcuminoids, the therapeutic potency of C. xanthorrhiza resides significantly in its volatile fraction, specifically the bisabolane-type sesquiterpenoid xanthorrhizol . This document provides a validated framework for the extraction, characterization, and mechanistic application of these compounds in antimicrobial, anti-inflammatory, and oncological research.

Chemical Architecture & Standardization

The efficacy of C. xanthorrhiza oil is strictly dose-dependent on its xanthorrhizol content. Variability in rhizome source and extraction method can alter the phytochemical profile.[2]

Key Constituent Profile

The following table summarizes the critical markers required for standardization.

Compound ClassPrimary ConstituentApprox.[4][8][9] Composition (%)Pharmacological Role
Sesquiterpene Phenol Xanthorrhizol 30.0 – 45.0% Major bioactive; antimicrobial, anti-inflammatory, apoptotic inducer.
Sesquiterpene Hydrocarbonar-Curcumene15.0 – 20.0%Synergistic antimicrobial activity; anti-insecticidal.
Sesquiterpene Hydrocarbon

-Curcumene
10.0 – 15.0%Anti-inflammatory support.
Monoterpene KetoneCamphor1.0 – 5.0%Mild analgesic and counter-irritant.
Sesquiterpene KetoneGermacrone1.0 – 5.0%Anti-proliferative activity.
Extraction & Analysis Workflow

To ensure reproducibility, researchers must control the extraction parameters. The following workflow outlines a standardized Hydrodistillation (HD) protocol coupled with GC-MS validation.

ExtractionWorkflowRhizomeDried Rhizome(C. xanthorrhiza)PrepSize Reduction(< 2mm mesh)Rhizome->Prep StandardizationExtractionHydrodistillation(Clevenger, 4-6h)Prep->Extraction 1:10 Ratio (w/v)SeparationPhase Separation(Decantation + Na2SO4 Drying)Extraction->Separation DistillateAnalysisGC-MS Profiling(Target: Xanthorrhizol >30%)Separation->Analysis QC CheckStorageStorage(-20°C, Amber Glass)Analysis->Storage Validated Oil

Figure 1: Standardized extraction and quality control workflow for Curcuma xanthorrhiza essential oil.

Pharmacodynamics: Mechanisms of Action

Anti-Inflammatory Signaling (NF- B Pathway)

Xanthorrhizol exerts potent anti-inflammatory effects by intercepting the Nuclear Factor-kappa B (NF-



NFkB_Pathwaycluster_cytoplasmCytoplasmcluster_nucleusNucleusLPSStimulus (LPS/Cytokines)ReceptorTLR4 ReceptorLPS->ReceptorIKKIKK Complex(Activated)Receptor->IKKIkBa_NFkBIκBα-NF-κB Complex(Inactive)IKK->IkBa_NFkB PhosphorylationPhospho_IkBap-IκBα(Degradation)IkBa_NFkB->Phospho_IkBaNFkB_FreeNF-κB (p65/p50)(Active)IkBa_NFkB->NFkB_Free DissociationXanthorrhizolXanthorrhizol(Inhibitor)Xanthorrhizol->IKK Blocks ActivationDNATarget Genes(COX-2, iNOS, TNF-α)NFkB_Free->DNA TranslocationInflammationInflammatory ResponseDNA->Inflammation Transcription

Figure 2: Mechanistic inhibition of the NF-

Antimicrobial & Biofilm Inhibition

C. xanthorrhiza oil demonstrates exceptional efficacy against Candida albicans and cariogenic bacteria like Streptococcus mutans.

  • Mechanism: Xanthorrhizol is lipophilic; it integrates into the microbial cell membrane, causing depolarization and leakage of intracellular potassium ions (

    
    ).
    
  • Biofilm: It downregulates the expression of glucosyltransferase enzymes (Gtfs), disrupting the synthesis of water-insoluble glucans required for biofilm adherence.

Oncology: Apoptosis Induction

In breast (MCF-7) and cervical (HeLa) cancer lines, xanthorrhizol triggers the intrinsic mitochondrial apoptotic pathway.

  • Key Events:

    • Upregulation of tumor suppressor p53 .

    • Downregulation of anti-apoptotic Bcl-2 .[9]

    • Activation of Caspase-3 and Caspase-9 .

    • Cleavage of PARP , leading to DNA fragmentation and cell death.

Validated Experimental Protocols

Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

  • Preparation: Emulsify C. xanthorrhiza oil in 10% DMSO or Tween 80 to enhance solubility.

  • Inoculum: Adjust yeast suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: In a 96-well plate, perform serial two-fold dilutions of the oil (range: 0.5

    
    g/mL to 1000 
    
    
    g/mL) in Sabouraud Dextrose Broth.
  • Controls (Critical for Validity):

    • Positive Control: Amphotericin B (standard antifungal).

    • Solvent Control: Broth + DMSO/Tween (to rule out solvent toxicity).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Confirm by plating 10

    
    L on agar (MBC determination).
    
Protocol: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity on cancer cell lines.[9]

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with varying concentrations of xanthorrhizol (1–100

    
    M). Include a vehicle control (0.1% DMSO max).
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression analysis.
    

References

  • Oon, S. F., et al. (2015). Xanthorrhizol: A review of its pharmacological activities and anticancer properties. Cancer Cell International. [Link]

  • Rukayadi, Y., & Hwang, J. K. (2006). In vitro activity of xanthorrhizol against Streptococcus mutans biofilms. Letters in Applied Microbiology. [Link]

  • Cheah, Y. H., et al. (2009). Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction.[9] Anticancer Research. [Link]

  • Jantan, I., et al. (2012). Correlation between chemical composition of Curcuma domestica and Curcuma xanthorrhiza and their antioxidant effect. Molecules. [Link][10]

  • Kim, M. B., et al. (2014). Anti-inflammatory effect of xanthorrhizol on lipopolysaccharide-stimulated RAW 264.7 macrophages.[11] Journal of Medicinal Food. [Link]

Molecular Targets of Xanthorrhizol in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, and Application Scientists

Executive Summary

Xanthorrhizol (XNT), a bisabolane-type sesquiterpenoid isolated from Curcuma xanthorrhiza (Java turmeric), has emerged as a potent anti-inflammatory agent with a distinct multi-target mechanism.[1][2][3][4] Unlike single-target non-steroidal anti-inflammatory drugs (NSAIDs), XNT exerts its efficacy by simultaneously modulating upstream kinase signaling cascades and downstream transcriptional regulators.

This technical guide delineates the specific molecular targets of XNT, focusing on the NF-κB , MAPK , and Nrf2 signaling axes. It provides a validated experimental framework for verifying these targets in preclinical models, supporting the development of XNT as a therapeutic candidate for chronic inflammatory diseases and cancer chemoprevention.

Chemical & Pharmacological Profile

  • IUPAC Name: 2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]phenol[5]

  • Chemical Class: Bisabolane sesquiterpenoid[3][6]

  • Lipophilicity: High (facilitates cell membrane permeation and blood-brain barrier crossing).

  • Key Pharmacophore: The phenolic hydroxyl group is critical for its antioxidant capacity and protein interaction.

Core Molecular Targets

XNT does not act through a single receptor interaction but rather acts as a pleiotropic modulator of inflammatory signal transduction.

The NF-κB Signaling Hub (Primary Target)

The Nuclear Factor-kappa B (NF-κB) pathway is the central regulator of pro-inflammatory gene expression. XNT intervenes at a critical upstream checkpoint:

  • Target: IκBα Kinase (IKK) Complex (indirect modulation).

  • Mechanism: XNT inhibits the phosphorylation and subsequent degradation of IκBα (Inhibitor of κB).

  • Outcome: By stabilizing IκBα, XNT prevents the liberation of the p65/p50 NF-κB heterodimer. This blocks the nuclear translocation of p65, effectively silencing the transcription of COX-2, iNOS, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

The MAPK Phosphorylation Cascade (Upstream Regulator)

Mitogen-Activated Protein Kinases (MAPKs) are upstream drivers of NF-κB and AP-1. XNT demonstrates broad-spectrum inhibitory activity against the three major MAPK subfamilies:

  • ERK1/2 (Extracellular Signal-Regulated Kinase): XNT suppresses phosphorylation, reducing cell proliferation and differentiation signaling.

  • p38 MAPK: XNT inhibits p38 activation, which is crucial for cytokine biosynthesis.

  • JNK (c-Jun N-terminal Kinase): XNT blocks JNK phosphorylation, mitigating stress-induced apoptotic and inflammatory signaling.

The Nrf2-HO-1 Axis (Oxidative Counter-Balance)

Beyond suppression, XNT actively upregulates cytoprotective mechanisms:

  • Target: Keap1-Nrf2 Complex .

  • Mechanism: XNT induces the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).

  • Outcome: Upregulation of Phase II antioxidant enzymes, specifically Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase (GPx) , which neutralize reactive oxygen species (ROS) that perpetuate the inflammatory cycle.[4]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism of XNT: suppressing pro-inflammatory drivers (NF-κB, MAPK) while activating anti-inflammatory defense (Nrf2).

XNT_Pathway XNT Xanthorrhizol (XNT) MAPK MAPKs (ERK, JNK, p38) XNT->MAPK Inhibits Phosphorylation IkBa IkB-alpha (Degradation) XNT->IkBa Blocks Degradation Nrf2 Nrf2 Nuclear Translocation XNT->Nrf2 Promotes Stimuli LPS / Cytokines / ROS Receptor TLR4 / Cytokine Receptors Stimuli->Receptor Receptor->MAPK IKK IKK Complex Receptor->IKK NFkB NF-kB (p65) Nuclear Translocation MAPK->NFkB Activates IKK->IkBa Phosphorylates IkBa->NFkB Releases ProGenes Pro-inflammatory Genes (COX-2, iNOS, TNF-a, IL-6) NFkB->ProGenes Transcription AntiGenes Antioxidant Genes (HO-1, GPx, SOD) Nrf2->AntiGenes Transcription AntiGenes->ProGenes Suppresses ROS-driven Inflammation

Caption: XNT inhibits the NF-κB and MAPK inflammatory cascades while simultaneously activating the Nrf2 antioxidant pathway.

Experimental Validation Framework

To validate XNT activity in a research setting, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol: Western Blotting for Phospho-Kinase Profiling

Objective: To quantify the inhibition of MAPK and NF-κB activation. Model: RAW 264.7 Macrophages induced with Lipopolysaccharide (LPS).[4][7][8]

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with XNT (5, 10, 20 µM) for 1 hour.

    • Control 1 (Negative): Vehicle only (0.1% DMSO).

    • Control 2 (Positive): Dexamethasone (1 µM) or standard MAPK inhibitor.

  • Induction: Add LPS (1 µg/mL) and incubate for:

    • 15-30 mins: For detecting phosphorylated MAPK (p-ERK, p-JNK, p-p38) and p-IκBα.

    • 18-24 hours: For detecting COX-2 and iNOS protein expression.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (Critical for preserving phosphorylation states).

  • Quantification: Normalize protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg protein on 10% SDS-PAGE; transfer to PVDF membrane.

  • Immunoblotting:

    • Block with 5% BSA (preferred over milk for phospho-antibodies).

    • Incubate with primary antibodies (1:1000) overnight at 4°C.

  • Detection: Use ECL chemiluminescence.

  • Validation Criteria: LPS-only wells must show strong bands for phospho-proteins. XNT-treated wells should show dose-dependent attenuation of these bands.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To confirm functional transcriptional suppression.

Step-by-Step Methodology:

  • Transfection: Transfect cells (e.g., HEK293 or RAW 264.7) with an NF-κB-Luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24h, pre-treat with XNT (various concentrations) for 1h, then stimulate with LPS or TNF-α (10 ng/mL).

  • Incubation: Incubate for 6–12 hours.

  • Measurement: Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla.

  • Validation Criteria: XNT must significantly reduce RLU compared to the stimulated control in a dose-dependent manner.

Experimental Workflow Diagram

Experimental_Workflow cluster_Time Time-Dependent Harvest Cells RAW 264.7 Macrophages Treat Pre-treatment (XNT 1h) Cells->Treat Induce Induction (LPS 1ug/mL) Treat->Induce Short 15-30 min (Phospho-proteins) Induce->Short Long 18-24 hrs (Enzymes/Cytokines) Induce->Long Lysis Cell Lysis (+ Phosphatase Inhibitors) Short->Lysis Long->Lysis Analysis Western Blot / ELISA Lysis->Analysis

Caption: Workflow for differentiating immediate phosphorylation events from downstream protein expression.

Quantitative Efficacy Profile

The following table summarizes key quantitative data regarding XNT's inhibitory potency in standard inflammatory models.

Molecular Target / MarkerAssay TypeEffective Concentration / IC50Observed Effect
NO Production Griess AssayIC50 ≈ 6.0 - 12.0 µMSignificant suppression of Nitric Oxide via iNOS downregulation.
PGE2 Production ELISADose-dependent (5-20 µM)Inhibition of COX-2 enzymatic activity and expression.
NF-κB Translocation Immunofluorescence10 - 20 µMBlockade of p65 nuclear entry; retention in cytoplasm.
TNF-α / IL-6 Secretion ELISA10 - 20 µM>50% reduction in cytokine secretion in LPS-stimulated macrophages.
ROS Generation DCFDA Staining5 - 10 µMReduction in intracellular ROS; upregulation of HO-1.

Note: Values are approximate ranges derived from RAW 264.7 and microglial cell models cited in the literature.

References

  • Xanthorrhizol inhibits 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation and two-stage mouse skin carcinogenesis by blocking the expression of ornithine decarboxylase, cyclooxygenase-2 and inducible nitric oxide synthase through mitogen-activated protein kinases and/or the nuclear factor-kappa B. Source:[2][6][9][10] Carcinogenesis (Oxford Academic) URL:[Link]

  • Xanthorrhizol: a review of its pharmacological activities and anticancer properties. Source: Cancer Cell International (BioMed Central) URL:[Link]

  • Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia. Source: Journal of Neuroscience Research (PubMed) URL:[Link]

  • Anti-oxidative and anti-inflammatory effects of Xanthorrhizol on aeroallergens-induced biological responses in vitro and ex vivo. Source: European Respiratory Journal URL:[8][Link][8][11]

  • In Vitro Replication Inhibitory Activity of Xanthorrhizol against Severe Acute Respiratory Syndrome Coronavirus 2. (Highligting anti-inflammatory cytokine modulation). Source: MDPI (Medical Sciences) URL:[Link]

Sources

The Evolving Landscape of Bioactivity: A Technical Guide to the Structure-Activity Relationship of Xanthorrhizol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Xanthorrhizol - A Promising Scaffold from Nature

Xanthorrhizol, a bisabolane-type sesquiterpenoid predominantly isolated from the rhizomes of Curcuma xanthorrhiza, has emerged as a molecule of significant interest in drug discovery.[1][2] Traditionally used in Southeast Asian medicine, modern pharmacological studies have validated its diverse therapeutic potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The inherent bioactivity of xanthorrhizol, coupled with its synthetically tractable structure, makes it an ideal scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of xanthorrhizol analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the chemical modifications that enhance or diminish its biological effects, the underlying mechanisms of action, and detailed protocols for evaluating these properties.

I. The Core Moiety: Understanding Xanthorrhizol's Intrinsic Properties

Xanthorrhizol's chemical architecture, characterized by a phenolic ring and a chiral terpene side chain, is the foundation of its biological activity. The phenolic hydroxyl group is a critical determinant of its antioxidant and anti-inflammatory prowess.[4] This functional group can donate a hydrogen atom to scavenge free radicals, a key mechanism in mitigating oxidative stress.[4] Furthermore, the lipophilic nature of the terpene side chain facilitates its interaction with cellular membranes and intracellular targets.

II. Structure-Activity Relationship (SAR) Analysis of Xanthorrhizol Analogs

The systematic modification of the xanthorrhizol scaffold has yielded a wealth of SAR data, providing a roadmap for the rational design of more potent and selective analogs.

A. Anticancer Activity: Targeting Cell Viability and Apoptosis

Xanthorrhizol has demonstrated cytotoxic effects against various cancer cell lines.[1] The primary strategies for enhancing its anticancer potential have focused on modifications to the aromatic ring and the phenolic hydroxyl group.

A key finding is that the introduction of a nitro group onto the aromatic ring can significantly enhance pro-apoptotic activity. Specifically, nitration at the ortho or para position to the hydroxyl group has been shown to increase the inhibitory activity against caspase-7, a key executioner enzyme in the apoptotic cascade.[5][6]

Analog Modification Biological Activity Key Findings Reference
Xanthorrhizol-Baseline anticancer activityExhibits cytotoxicity against various cancer cell lines.[1]
(R)-6-methyl-3-(6-methylhept-5-en-2-yl)-2-nitrophenolNitration at the ortho positionEnhanced caspase-7 inhibitory activityThe nitro group likely enhances the molecule's ability to interact with the active site of caspase-7.[5][6]
(R)-2-methyl-5-(6-methylhept-5-en-2-yl)-4-nitrophenolNitration at the para positionEnhanced caspase-7 inhibitory activityDemonstrates the importance of the nitro group's position on the aromatic ring for this specific activity.[5][6]
B. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Xanthorrhizol and its analogs have shown promise in mitigating inflammatory responses, primarily through the inhibition of nitric oxide (NO) production.[7] The Griess assay is a common and reliable method for quantifying nitrite, a stable and quantifiable breakdown product of NO.

The phenolic hydroxyl group is paramount for anti-inflammatory activity. Its acetylation or conversion to an ether derivative generally leads to a significant decrease in NO inhibitory potency, underscoring the importance of this group for interacting with inflammatory targets.[7] Conversely, modification of the terpene side chain has revealed that increased rigidity or polarity diminishes activity, suggesting that a flexible and hydrophobic side chain is optimal.

A particularly noteworthy finding is the dramatic enhancement of NO inhibitory activity upon oximation of xanthorrhizol. This modification has been shown to increase potency by approximately five-fold without a corresponding increase in cytotoxicity, making oxime analogs promising leads for further development.[7]

Analog Modification Biological Activity (NO Inhibition) Key Findings Reference
Xanthorrhizol-Moderate NO inhibitionThe phenolic hydroxyl group is crucial for activity.[7]
Acetylated XanthorrhizolAcetylation of the phenolic -OHReduced NO inhibitionMasking the hydroxyl group diminishes activity.[7]
Xanthorrhizol Ether AnalogsConversion of the phenolic -OH to an etherReduced NO inhibitionReinforces the importance of the free hydroxyl group.[7]
Xanthorrhizol OximeOximation of the ketone (if present) or other modificationsSignificantly enhanced NO inhibitionThe oxime functional group is a key pharmacophore for this activity.[7]
C. Antimicrobial Activity: A Broad Spectrum of Defense

Xanthorrhizol exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi.[8] The SAR in this context is less defined than for its anticancer and anti-inflammatory effects, but some general principles have emerged. The phenolic hydroxyl group and the overall lipophilicity of the molecule are believed to be important for disrupting microbial cell membranes. Modifications that alter these properties can impact the antimicrobial potency.

Analog Modification Biological Activity Key Findings Reference
Xanthorrhizol-Broad-spectrum antimicrobial activityThe phenolic hydroxyl and lipophilic side chain are important.[8]
Brominated XanthorrhizolBromination of the aromatic ringModified antifungal activityHalogenation can influence antimicrobial potency.[9][10]
DihydroxanthorrhizolReduction of the side chain double bondAltered antifungal activitySaturation of the side chain can affect bioactivity.[9][10]

III. Mechanistic Insights: Unraveling the Signaling Pathways

The biological effects of xanthorrhizol and its analogs are underpinned by their ability to modulate key intracellular signaling pathways.

A. Anti-inflammatory and Anticancer Pathways

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as central to the anti-inflammatory and anticancer effects of xanthorrhizol.[4][11]

  • NF-κB Pathway: NF-κB is a master regulator of inflammation and cell survival. Xanthorrhizol has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[11][12]

  • MAPK Pathway: The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Xanthorrhizol has been observed to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[4][11]

G cluster_stimulus Inflammatory Stimuli (LPS) / Growth Factors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / Growth Factors Receptor TLR4 / Growth Factor Receptors Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates Xanthorrhizol Xanthorrhizol Analogs Xanthorrhizol->IKK inhibits Xanthorrhizol->MAPKK inhibits Gene Gene Expression (Pro-inflammatory Cytokines, COX-2, iNOS, Proliferation, Apoptosis) NFkB_n->Gene AP1->Gene

Caption: Simplified signaling pathways modulated by xanthorrhizol analogs.

IV. Experimental Protocols: A Practical Guide to Evaluation

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

A. Synthesis of Xanthorrhizol Analogs

The synthesis of xanthorrhizol analogs typically starts from naturally isolated xanthorrhizol or commercially available precursors. Standard organic chemistry reactions are employed to modify the phenolic hydroxyl group, the aromatic ring, and the terpene side chain.

Example: Acetylation of Xanthorrhizol

  • Dissolve xanthorrhizol in a suitable solvent (e.g., pyridine).

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous work-up to remove excess reagents.

  • Purify the resulting acetylated xanthorrhizol using column chromatography.

G Start Xanthorrhizol Reaction Stir at Room Temp Overnight Start->Reaction Reagents Pyridine Acetic Anhydride Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Acetylated Xanthorrhizol Purification->Product

Caption: General workflow for the acetylation of xanthorrhizol.

B. Biological Assays

1. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the xanthorrhizol analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

2. Anti-inflammatory Screening: Griess Assay for Nitric Oxide Inhibition

The Griess assay measures nitrite levels in cell culture supernatants, which reflects the production of nitric oxide by cells.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Compound and Stimulant Treatment: Pre-treat the cells with xanthorrhizol analogs for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reagent Addition: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.

3. Apoptosis Determination: Caspase-7 Activity Assay

This assay quantifies the activity of caspase-7, a key enzyme in the apoptotic pathway.

  • Cell Lysis: Treat cells with xanthorrhizol analogs to induce apoptosis, then lyse the cells to release their contents.

  • Substrate Addition: Add a specific caspase-7 substrate (e.g., a peptide conjugated to a fluorescent or luminescent reporter) to the cell lysate.

  • Incubation: Allow the caspase-7 in the lysate to cleave the substrate.

  • Signal Detection: Measure the resulting fluorescent or luminescent signal, which is proportional to the caspase-7 activity.

4. Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Serial Dilution: Prepare serial dilutions of the xanthorrhizol analogs in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the analog that visibly inhibits fungal growth.

V. Conclusion and Future Directions

The structure-activity relationship studies of xanthorrhizol analogs have provided invaluable insights into the chemical features that govern their diverse biological activities. The phenolic hydroxyl group, the aromatic ring, and the terpene side chain all represent key handles for synthetic modification to enhance potency and selectivity. The elucidation of the roles of the NF-κB and MAPK pathways has further clarified their mechanisms of action.

Future research in this area should focus on:

  • Exploring a wider range of chemical modifications: The synthesis and evaluation of novel analogs with diverse functional groups and stereochemistries will continue to expand our understanding of the SAR.

  • Investigating additional biological targets: While the effects on key inflammatory and apoptotic pathways are well-documented, a broader screening approach may reveal novel molecular targets.

  • In vivo efficacy and pharmacokinetic studies: Promising analogs identified through in vitro screening must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

The journey from a traditional medicinal compound to a rationally designed therapeutic agent is a testament to the power of medicinal chemistry and pharmacology. Xanthorrhizol and its analogs represent a compelling chapter in this ongoing narrative, with the potential to yield novel treatments for a range of human diseases.

References

  • Purnamasari, Y., Hermawati, E., Mujahidin, D., Happyana, N., & Syah, Y. M. (2024). Xanthorrhizol derivatives and their biological properties as caspase-7 inhibitors. Natural Product Research, 39(6), 1582-1590.
  • Camacho-Corona, M. R., Ramírez-Cisneros, M. Á., & Mata, R. (2001). New Bioactive Derivatives of Xanthorrhizol. Revista de la Sociedad Química de México, 45(4), 178-181.
  • Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties.
  • Rukayadi, Y., & Hwang, J. K. (2006). In vitro activity of xanthorrhizol against Streptococcus mutans biofilms. Letters in applied microbiology, 42(4), 400-404.
  • Camacho-Corona, M. D. R., Ramírez-Cisneros, M. Á., & Mata, R. (2001). New Bioactive Derivatives of Xanthorrhizol. ResearchGate. Retrieved from [Link]

  • Purnamasari, Y., Hermawati, E., Mujahidin, D., Happyana, N., & Syah, Y. M. (2024). Xanthorrhizol derivatives and their biological properties as caspase-7 inhibitors. PubMed. Retrieved from [Link]

  • Pabuprapap, W., et al. (2026). Structural modification of (‒)-xanthorrhizol isolated from Curcuma aromatica rhizomes to analogs with potent nitric oxide inhibitory activities. Medicinal Chemistry Research.
  • Kim, M. S., & Kim, D. H. (2024). Xanthorrhizol: Its bioactivities and health benefits. Journal of Functional Foods, 113, 105998.
  • Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties.
  • Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. ResearchGate. Retrieved from [Link]

  • Srivilai, J., et al. (2022). Anti-oxidative and anti-inflammatory properties of xanthorrhizol in airway inflammation. Thai Journal of Pharmaceutical Sciences, 46(1), 1-10.
  • Pabuprapap, W., et al. (2026). Structural modification of (‒)-xanthorrhizol isolated from Curcuma aromatica rhizomes to analogs with potent nitric oxide inhibitory activities. ResearchGate. Retrieved from [Link]

  • Batubara, I., et al. (2022). Synergistic anti-inflammatory effects of Curcuma xanthorrhiza rhizomes and Physalis angulata herb extract on lipopolysaccharide-stimulated RAW 264.7 cells. Journal of Applied Pharmaceutical Science, 12(7), 118-126.
  • Lim, C. S., et al. (2005). Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia. Journal of Neuroscience Research, 82(6), 831-838.
  • Lim, C. S., et al. (2005). Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia. ResearchGate. Retrieved from [Link]

  • Jantan, I., et al. (2021). The Genus Curcuma and Inflammation: Overview of the Pharmacological Perspectives. Pharmaceuticals, 14(1), 32.
  • Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. Journal of Zhejiang University. Science. B, 16(11), 875-888.
  • Sari, A. N., et al. (2024). Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb. Rhizomes by Natural Deep Eutectic Solvents: Optimization, Antioxidant Activity, and Toxicity Profiles. Molecules, 29(9), 2097.

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Xanthorrhizol Against Oral Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Oral Antimicrobials

The oral cavity harbors a complex microbiome, where dysbiosis can lead to the proliferation of pathogenic bacteria, resulting in prevalent diseases such as dental caries, gingivitis, and periodontitis. Key etiological agents include Streptococcus mutans, a primary contributor to caries, and anaerobic species like Porphyromonas gingivalis, implicated in periodontal disease.[1] The widespread use of conventional antiseptics like chlorhexidine and the rising threat of antimicrobial resistance necessitate the exploration of novel, effective, and safe therapeutic agents.

Xanthorrhizol, a natural sesquiterpenoid phenol isolated from the rhizome of Java turmeric (Curcuma xanthorrhiza Roxb.), has emerged as a promising candidate.[2][3] Extensive research has demonstrated its potent antibacterial activity against a range of oral pathogens.[4][5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the in vitro antimicrobial susceptibility testing (AST) of xanthorrhizol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation of this compound's potential.

Scientific Foundation: Understanding Xanthorrhizol

Mechanism of Action: Disrupting the Bacterial Defenses

The efficacy of xanthorrhizol is primarily attributed to its chemical structure, featuring a phenolic hydroxyl group and a hydrocarbon chain.[4] This composition allows it to interact with and disrupt bacterial cell membranes. The primary mechanism involves altering membrane permeability, which leads to the leakage of vital intracellular components like ions (e.g., K+) and metabolites, ultimately resulting in bacterial death.[1][4] This rapid, membrane-targeted action is a key attribute that contributes to its potent bactericidal effects.[2]

Preparation of Xanthorrhizol for In Vitro Assays

The physicochemical properties of xanthorrhizol dictate its handling and preparation for aqueous-based in vitro assays. It is typically supplied as a pure compound or in an ethanol solution and exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but is only slightly soluble in water.[3] Careful preparation is critical to prevent precipitation and ensure accurate concentration delivery in test media.

Protocol: Preparation of Xanthorrhizol Stock Solution

  • Objective: To prepare a high-concentration, sterile stock solution of xanthorrhizol for serial dilution.

  • Materials:

    • Xanthorrhizol (≥97% purity)[3]

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Microcentrifuge tubes, sterile

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Accurately weigh the desired amount of xanthorrhizol powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL). The final concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final solvent concentration in the assay.

    • Vortex thoroughly until the xanthorrhizol is completely dissolved.

    • This stock solution can be stored at -20°C for future use.[3][7]

  • Causality and Critical Control (Trustworthiness):

    • Why DMSO? DMSO is a common solvent for hydrophobic compounds and is miscible with aqueous culture media.

    • Solvent Toxicity Control: It is mandatory to include a solvent control in all experiments. This control contains the highest concentration of DMSO used in the test wells (e.g., 1%) but no xanthorrhizol. This ensures that any observed antimicrobial effect is due to the compound and not the solvent itself.

Core Methodologies for Antimicrobial Susceptibility Testing

The comprehensive evaluation of an antimicrobial agent requires a multi-faceted approach. We will detail three gold-standard methods: Broth Microdilution and Agar Dilution to determine the Minimum Inhibitory Concentration (MIC), and the Time-Kill Kinetics Assay to assess the rate and nature of its bactericidal activity.

Method 1: Broth Microdilution for MIC Determination

This is the most common method for quantitative AST, providing a precise Minimum Inhibitory Concentration (MIC) value, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] Its adoption of the 96-well microtiter plate format makes it scalable and efficient.[10]

Experimental Workflow: Broth Microdilution

TimeKill cluster_setup Assay Setup cluster_sampling Time-Point Sampling & Plating cluster_analysis Analysis Inoculum Standardized Inoculum in Broth (~5x10^5 CFU/mL) X_Conc Add Xanthorrhizol (e.g., 0x, 1x, 2x, 4x MIC) Inoculum->X_Conc Incubate Incubate at 37°C with Shaking X_Conc->Incubate T0 T=0h T1 T=1h T4 T=4h T8 T=8h T24 T=24h Sample0 Sample T0->Sample0 Sample1 Sample T1->Sample1 Sample4 Sample T4->Sample4 Sample8 Sample T8->Sample8 Sample24 Sample T24->Sample24 DilutePlate0 Serial Dilute & Plate Sample0->DilutePlate0 DilutePlate1 Serial Dilute & Plate Sample1->DilutePlate1 DilutePlate4 Serial Dilute & Plate Sample4->DilutePlate4 DilutePlate8 Serial Dilute & Plate Sample8->DilutePlate8 DilutePlate24 Serial Dilute & Plate Sample24->DilutePlate24 Count Incubate Plates & Count Colonies (CFU) DilutePlate0->Count DilutePlate1->Count DilutePlate4->Count DilutePlate8->Count DilutePlate24->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for Time-Kill Kinetics Assay.

Protocol: Time-Kill Kinetics Assay

  • Objective: To determine the rate of bacterial killing by xanthorrhizol over time.

  • Materials:

    • Sterile flasks or tubes

    • Log-phase bacterial culture

    • Xanthorrhizol stock solution

    • Appropriate growth medium and agar plates

    • Shaking incubator

  • Procedure:

    • Setup: Prepare flasks containing broth with different concentrations of xanthorrhizol (e.g., 1x, 2x, and 4x the predetermined MIC) and a growth control flask (no drug). [11][12] 2. Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [11] 4. Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates. [11][13] 5. Incubation: Incubate the plates at 37°C for 24-48 hours until colonies are clearly visible.

    • Colony Counting: Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

    • Data Analysis: Plot the log₁₀ CFU/mL versus time for each xanthorrhizol concentration and the growth control to generate time-kill curves.

  • Data Presentation: The results are best visualized in a semi-logarithmic plot, which clearly shows the reduction in viable bacteria over time.

Table 2: Example Data Template for Time-Kill Assay

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.705.715.695.70
16.455.104.303.15
27.204.853.10<2.00
48.104.50<2.00<2.00
88.954.65<2.00<2.00
249.105.20<2.00<2.00

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic evaluation of xanthorrhizol's antimicrobial activity against oral pathogens. By accurately determining the MIC through broth or agar dilution and characterizing its bactericidal or bacteriostatic nature with time-kill kinetics, researchers can generate the foundational data necessary for further development. These in vitro susceptibility results are a critical prerequisite for more complex investigations, such as anti-biofilm activity assays, which are particularly relevant for dental applications. [2][14][15]Adherence to these standardized, well-controlled methodologies will ensure the generation of high-quality, reliable data, paving the way for the potential application of xanthorrhizol in novel oral care therapeutics.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Antimicrobial Chemotherapy. [Link]

  • Wikipedia. (n.d.). Agar dilution. [Link]

  • Coyle, M. B. (2005). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. [Link]

  • Ko, K., & Lee, J. (2021). Antibacterial and Antimicrobial Effects of Xanthorrhizol in the Prevention of Dental Caries: A Systematic Review. International Journal of Environmental Research and Public Health. [Link]

  • PAHO. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • Rukayadi, Y., & Hwang, J. K. (2006). In vitro activity of xanthorrhizol against Streptococcus mutans biofilms. Letters in Applied Microbiology. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of xanthorrhizol from Curcuma xanthorrhiza against oral pathogens. [Link]

  • Yonsei University. (2006). In vitro activity of xanthorrhizol against Streptococcus mutans biofilms. [Link]

  • PubMed. (2006). In vitro activity of xanthorrhizol against Streptococcus mutans biofilms. [Link]

  • ResearchGate. (n.d.). Schematic illustration of broth microdilution method. [Link]

  • Semantic Scholar. (2000). Antibacterial activity of xanthorrhizol from Curcuma xanthorrhiza against oral pathogens. [Link]

  • PubMed. (2000). Antibacterial activity of xanthorrhizol from Curcuma xanthorrhiza against oral pathogens. [Link]

  • Yonsei University. (2009). Anti-biofilm activity of xanthorrhizol isolated from Curcuma xanthorrhiza roxb. against bacterial biofilms. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Journal of Herbmed Pharmacology. (2024). Antibacterial, bacteriolytic, antibiofilm, and synergistic effects of Curcuma species ethanol extracts. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • MDPI. (2026). In Vitro Evaluation of Ethanolic Medicinal Plant Extracts from the Aseer Region. [Link]

  • Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute CLSI Guidelines (2019). [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ScienceDirect. (n.d.). Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers. [Link]

  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • SAS Publishers. (n.d.). A New Method of Xanthorrhizol Isolation from the Rhizome Extract of Curcuma xanthorrhiza. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • ResearchGate. (2025). In vitro anticandidal activity of xanthorrhizol isolated from Curcuma xanthorrhiza Rox. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2024). Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb. Rhizomes. [Link]

  • PMC. (n.d.). Optimizing oil and xanthorrhizol extraction from Curcuma xanthorrhiza Roxb. rhizome by supercritical carbon dioxide. [Link]

Sources

Application Note: Total Synthesis of (±)-Xanthorrhizol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step technical guide for the total synthesis of (±)-xanthorrhizol (racemic), a bioactive bisabolane sesquiterpenoid. This protocol is designed for research chemists and drug development professionals, prioritizing scalability, reproducibility, and synthetic efficiency.

Abstract

Xanthorrhizol (1-hydroxy-2-methyl-5-(1,5-dimethylhex-4-enyl)benzene) is a potent antibacterial and anticancer sesquiterpenoid isolated from Curcuma xanthorrhiza.[1][2][3] While natural extraction yields the (


)-enantiomer, the racemic synthesis is critical for generating sufficient material for broad-spectrum bioactivity screening and structure-activity relationship (SAR) studies. This guide details a robust, modular 7-step synthesis utilizing a Johnson-Claisen rearrangement  strategy to construct the sterically congested benzylic center and the bisabolane skeleton efficiently.
Strategic Analysis & Retrosynthesis

The synthetic challenge of xanthorrhizol lies in establishing the benzylic stereocenter and the precise placement of the distal trisubstituted olefin. Two primary strategies exist:

  • Direct Coupling: Lithiation of a protected phenol followed by alkylation with a terpenoid halide. (Often suffers from regioselectivity issues).

  • Sigmatropic Rearrangement (Selected Route): Utilizing a Johnson-Claisen rearrangement on an allylic alcohol derived from a substituted acetophenone. This route is favored for its high stereocontrol (E-selectivity) and ability to build the carbon framework in a "facile" manner (Du et al., 2011; Montiel et al., 2010).

Retrosynthetic Pathway:

  • Target: (±)-Xanthorrhizol[2][4]

  • Precursor 1: Tertiary Allylic Alcohol (via Grignard addition).

  • Starting Material: 3-Methoxy-4-methylacetophenone (Commercially available or synthesized from 3-methylanisole).

Detailed Experimental Protocol
Phase I: Construction of the Bisabolane Skeleton

Step 1: Grignard Addition to Acetophenone

  • Objective: Convert the ketone to a tertiary allylic alcohol.

  • Reagents: 3-Methoxy-4-methylacetophenone, Vinylmagnesium bromide (1.0 M in THF).

  • Reaction:

    • Flame-dry a 500 mL round-bottom flask (RBF) under

      
       atmosphere.
      
    • Charge with 3-Methoxy-4-methylacetophenone (10.0 g, 60.9 mmol) and anhydrous THF (100 mL). Cool to 0°C.

    • Add Vinylmagnesium bromide (73 mL, 73 mmol) dropwise over 30 min via an addition funnel.

    • Stir at 0°C for 1 h, then warm to Room Temperature (RT) and stir for 2 h.

    • Quench: Pour into saturated aqueous

      
       (200 mL) at 0°C.
      
    • Extraction: Extract with

      
       (3 x 100 mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Yield: ~92% (Crude allylic alcohol). Proceed immediately to avoid polymerization.

Step 2: Johnson-Claisen Rearrangement

  • Objective: Install the 3-carbon extension and establish the benzylic methyl group.

  • Reagents: Triethyl orthoacetate, Propionic acid (catalytic).

  • Reaction:

    • Dissolve the crude allylic alcohol (from Step 1) in Triethyl orthoacetate (50 mL, excess).

    • Add Propionic acid (0.5 mL, cat.).

    • Heat the mixture to 140°C (reflux) with a distillation head attached to remove ethanol as it forms.

    • Continue heating for 4–6 hours until ethanol evolution ceases.

    • Workup: Cool to RT. Dilute with

      
      , wash with 1M 
      
      
      
      (to hydrolyze excess orthoester), then saturated
      
      
      .
    • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Product: Ethyl (E)-4-(3-methoxy-4-methylphenyl)-4-pentenoate derivative (Internal alkene).

    • Note: The rearrangement typically yields the (

      
      )-isomer, but the subsequent hydrogenation makes the geometry irrelevant.
      

Step 3: Catalytic Hydrogenation

  • Objective: Saturate the internal double bond to form the bisabolane linker.

  • Reagents:

    
     (balloon), 10% Pd/C, Ethanol.
    
  • Reaction:

    • Dissolve the unsaturated ester (Step 2 product) in Ethanol (100 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure) at RT for 12 h.
      
    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

    • Product: Ethyl 5-(3-methoxy-4-methylphenyl)hexanoate (Saturated ester).

Phase II: Side Chain Functionalization

Step 4: Grignard Addition (Double Addition)

  • Objective: Convert the ester to a tertiary alcohol (precursor to the terminal alkene).

  • Reagents: Methylmagnesium bromide (3.0 M in

    
    ).
    
  • Reaction:

    • Dissolve the saturated ester (from Step 3) in anhydrous THF (100 mL) under

      
      . Cool to 0°C.
      
    • Add MeMgBr (3.0 equiv) dropwise.

    • Stir at RT for 3 h.

    • Quench: Saturated

      
      .
      
    • Workup: Extract with EtOAc, dry, and concentrate.

    • Product: Tertiary alcohol intermediate.

Step 5: Dehydration

  • Objective: Form the terminal trisubstituted alkene.

  • Reagents:

    
    -Toluenesulfonic acid (
    
    
    
    TsOH), Benzene or Toluene.
  • Reaction:

    • Dissolve the tertiary alcohol in Benzene (or Toluene) (100 mL).

    • Add

      
      TsOH (catalytic, 100 mg).
      
    • Reflux with a Dean-Stark trap for 2 h to remove water.

    • Workup: Wash with

      
      , dry, and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Product: O-Methylxanthorrhizol.

Phase III: Deprotection

Step 6: Demethylation

  • Objective: Reveal the phenolic hydroxyl group.

  • Reagents: Sodium ethanethiolate (NaSEt) in DMF (Preferred for safety over

    
    ).
    
  • Reaction:

    • Dissolve O-methylxanthorrhizol in anhydrous DMF (50 mL).

    • Add NaSEt (5.0 equiv).

    • Reflux at 150°C for 3–5 h.

    • Workup: Cool, acidify with 1M

      
      , extract with 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexanes/EtOAc 90:10).

    • Final Product: (±)-Xanthorrhizol (Yellowish oil).[2]

Process Visualization (Pathway Diagram)

XanthorrhizolSynthesis Start 3-Methoxy-4-methyl acetophenone Step1 Allylic Alcohol (Tertiary) Start->Step1 VinylMgBr THF, 0°C Step2 Unsaturated Ester (Johnson-Claisen) Step1->Step2 MeC(OEt)3 EtCOOH, 140°C Step3 Saturated Ester (Bisabolane Skeleton) Step2->Step3 H2, Pd/C EtOH Step4 Tertiary Alcohol (Side Chain) Step3->Step4 MeMgBr (excess) THF Step5 O-Methyl xanthorrhizol Step4->Step5 pTsOH, Toluene Reflux (-H2O) Final (±)-Xanthorrhizol (Target) Step5->Final NaSEt, DMF 150°C

Caption: Synthetic pathway for (±)-xanthorrhizol via Johnson-Claisen rearrangement, highlighting key intermediates.

Quality Control & Characterization

To validate the synthesis, compare the final product against these standard spectral markers:

ParameterExpected Value (CDCl3)Structural Assignment
1H NMR

2.22 (s, 3H)
Ar-Me (C2)

5.11 (t, 1H)
Vinyl proton (Side chain)

6.65 (d, 1H), 6.70 (dd, 1H), 7.03 (d, 1H)
Aromatic protons (1,2,4-subst.)

1.58 (s, 3H), 1.68 (s, 3H)
Terminal dimethyl groups
13C NMR

153.8
Phenolic C -OH
Physical Pale yellow oilVisual appearance
References
  • Du, Z., Wang, Y., Ma, W., Lv, D., & Yu, H. (2011).[5] Facile Total Synthesis of Xanthorrhizol. Natural Product Communications, 6(2), 167–169.[2][5]

  • Montiel, L. E., Zepeda, L. G., & Tamariz, J. N. (2010).[2] Efficient Total Synthesis of Racemic Bisabolane Sesquiterpenes Curcuphenol and Xanthorrhizol Starting from Substituted Acetophenones. Helvetica Chimica Acta, 93(6), 1261–1273.

  • Mane, R. B., & Rao, G. S. K. (1976). Studies in terpenoids: Synthesis of (±)-xanthorrhizol. Indian Journal of Chemistry, 14B, 385.

Sources

Cell culture protocols for testing xanthorrhizol cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cytotoxicity Profiling of Xanthorrhizol


) in Mammalian Cell Culture

Abstract

Xanthorrhizol (XNT), a bisabolene-type sesquiterpenoid isolated from Curcuma xanthorrhiza (Javanese turmeric), exhibits potent antiproliferative activity against various cancer cell lines including MCF-7, HeLa, and HCT116. However, its hydrophobic nature (


) and volatility present specific challenges in reproducibility. This guide outlines a rigorous, self-validating workflow for XNT cytotoxicity testing, emphasizing solvent management, precise 

determination, and mechanistic validation via mitochondrial apoptosis pathways.

Introduction & Mechanistic Basis

Xanthorrhizol acts primarily through the intrinsic mitochondrial apoptotic pathway . Unlike non-specific necrotic agents, XNT triggers the generation of Reactive Oxygen Species (ROS), leading to the depolarization of the mitochondrial membrane potential (


), release of cytochrome c, and subsequent activation of the Caspase-9/3 cascade [1, 2].

Why Rigorous Protocols Matter:

  • Solubility Artifacts: XNT precipitates in aqueous media if diluted too rapidly from high-concentration DMSO stocks.

  • Plastic Adsorption: As a terpenoid, XNT can bind to polystyrene plates, reducing the effective concentration.

  • Volatility: Long-term incubations (>72h) without proper sealing can lead to compound loss.

Experimental Design Strategy

Cell Line Selection

Select cell lines with known sensitivity ranges to validate assay performance.

Cell LineTissue OriginEst.[1]

(24-48h)
Mechanism of ActionReference
MCF-7 Breast (Adenocarcinoma)

p53-dependent apoptosis; Bcl-2 downregulation[1]
HeLa Cervix (Carcinoma)

Upregulation of Bax and p53[2]
MDA-MB-231 Breast (Triple Negative)

Mitochondrial disruption; Caspase-3/9 activation[3]
HCT116 Colon

(

)
Cell cycle arrest (G0/G1, G2/M)[4]
Vero Kidney (Normal/Control)

Used to determine Selectivity Index (SI)[3]
Controls
  • Vehicle Control: Media + DMSO (final concentration must match the highest treatment, strictly

    
    ).
    
  • Positive Control: Doxorubicin (

    
    ) or Cisplatin (
    
    
    
    ) to verify assay dynamic range.
  • Blank: Media only (no cells) for background subtraction.

Materials & Reagents

  • Xanthorrhizol:

    
     purity (HPLC grade).[2]
    
  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade.

  • Assay Reagents: MTT or MTS reagent, Annexin V-FITC/PI Kit, JC-1 Dye (Mitochondrial probe).

  • Hardware: Class II Biosafety Cabinet,

    
     Incubator, Multi-mode Microplate Reader (Absorbance/Fluorescence).
    

Protocol 1: Stock Preparation & Serial Dilution

Critical Step: Improper handling here causes precipitation and high variability.

  • Stock Solution (50 mM):

    • Weigh XNT (MW: 218.33 g/mol ).[3]

    • Dissolve in 100% DMSO. Example: Dissolve 10.9 mg in 1 mL DMSO.

    • Storage: Aliquot into amber glass vials (to prevent adsorption/photolysis) and store at -20°C. Stable for 6 months.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not add 100% DMSO stock directly to the cell well.

    • Prepare a 1000x working stock in DMSO.

    • Dilute 1:1000 into pre-warmed (

      
      ) complete media while vortexing to ensure rapid dispersion.
      
    • Target Final DMSO:

      
      .
      

Protocol 2: Cytotoxicity Assay (MTT)

Objective: Determine metabolic viability and calculate


.
  • Seeding:

    • Seed cells (e.g., MCF-7) at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Aspirate old media.

    • Add

      
       of XNT-containing media.
      
    • Dose Range: 0, 1, 5, 10, 25, 50, 100

      
       (Logarithmic spacing recommended for initial screen).
      
    • Incubate for 24h or 48h.

  • Development:

    • Add

      
       MTT reagent (
      
      
      
      in PBS) to each well.
    • Incubate 3–4 hours at

      
       until purple formazan crystals form.
      
    • Carefully aspirate media (do not disturb crystals).

    • Solubilize crystals with

      
       DMSO. Shake plate for 10 min.
      
  • Readout:

    • Measure Absorbance at 570 nm (Reference: 650 nm).

  • Calculation:

    • 
      .
      

Protocol 3: Mechanistic Validation (Apoptosis & Mitochondrial Health)

Objective: Confirm XNT kills via apoptosis, not necrosis.

Workflow Visualization

The following diagram illustrates the logical flow from treatment to mechanistic confirmation.

G cluster_assays Endpoint Assays Stock XNT Stock (50mM in DMSO) Dilution Step-Down Dilution (Media + 0.1% DMSO) Stock->Dilution Vortex Treatment Cell Treatment (24h - 48h) Dilution->Treatment MTT MTT/MTS (Viability) Treatment->MTT Annexin Annexin V/PI (Apoptosis) Treatment->Annexin JC1 JC-1 Dye (Mitochondrial u0394u03Psi_m) Treatment->JC1 Analysis Data Analysis (IC50 & Flow Cytometry) MTT->Analysis Annexin->Analysis JC1->Analysis

Figure 1: Integrated experimental workflow for Xanthorrhizol cytotoxicity profiling.

Annexin V-FITC / PI Staining (Flow Cytometry)
  • Treat cells with XNT at

    
     and 
    
    
    
    concentrations for 24h.
  • Harvest cells (including floating dead cells) using gentle trypsinization.

  • Wash with cold PBS. Resuspend in

    
     Binding Buffer.
    
  • Stain with Annexin V-FITC and Propidium Iodide (PI).

  • Interpretation:

    • Annexin V+/PI-: Early Apoptosis (Target population).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI-: Viable.

Mitochondrial Membrane Potential ( ) Assay
  • Stain treated cells with JC-1 (

    
    ) for 30 min.
    
  • Logic: Healthy mitochondria form red aggregates. Apoptotic mitochondria (depolarized) leave the dye as green monomers.

  • Result: A decrease in Red/Green fluorescence ratio confirms mitochondrial disruption, a hallmark of XNT activity [3, 5].

Signaling Pathway Map

Understanding the mechanism is crucial for interpreting data. XNT triggers the intrinsic pathway.

Pathway XNT Xanthorrhizol ROS ROS Generation XNT->ROS p53 p53 Upregulation XNT->p53 Mito Mitochondrial Dysfunction (u2193 u0394u03Psi_m) ROS->Mito Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax->Mito Bcl2->Mito Blocks CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Proposed mechanism of action: XNT-induced intrinsic apoptosis via mitochondrial stress.

Data Analysis & Troubleshooting

Calculating


: 
Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.


Troubleshooting Table:

ObservationProbable CauseCorrective Action
High variability between wells XNT precipitation or pipetting error.Vortex intermediate dilutions immediately before adding to wells. Ensure DMSO < 0.1%.
Low cytotoxicity in sensitive lines Adsorption to plastic.Use glass-coated plates or add treatment immediately after dilution.
Crystal formation in media Drug insolubility.Reduce max concentration; ensure media is pre-warmed to

.

References

  • Cheah, Y. H., et al. (2006). Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction.[4] Anticancer Research, 26(6B), 4527-4534.[4]

  • Handayani, T., et al. (2007). Xanthorrhizol induces apoptosis via the up-regulation of bax and p53 in HeLa cells. Anticancer Research, 27(2), 965-971.

  • Cheah, Y. H., et al. (2009). Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231. Cancer Cell International, 9, 1.

  • Kang, Y. J., et al. (2009). Xanthorrhizol, a natural sesquiterpenoid, induces apoptosis and growth arrest in HCT116 human colon cancer cells. Journal of Pharmacological Sciences, 111(3), 276-284.[5]

  • Kim, H. J., et al. (2013). Xanthorrhizol Induces Apoptotic Cell Death through Molecular Cross Talks between Mitochondria-dependent and Death Receptor-mediated Pathways in HL-60 Leukemia Cells. Journal of Cancer Prevention, 18(1), 41-47.

Sources

Troubleshooting & Optimization

Technical Support Center: Xanthorrhizol Stability & Extraction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Xanthorrhizol (Curcuma xanthorrhiza) Document ID: TS-XZOL-004 Last Updated: October 26, 2025 Audience: Senior Researchers, Process Chemists, Formulation Scientists

Executive Summary

Xanthorrhizol (XNT) is a bisabolane-type sesquiterpenoid and the primary bioactive marker of Curcuma xanthorrhiza (Java Turmeric).[1][2] While pharmacologically potent, its structure—containing a phenolic ring and an unsaturated side chain—makes it highly susceptible to oxidative degradation via radical-mediated dimerization and photo-oxidation.

This guide provides field-validated protocols to maintain XNT integrity. Data indicates that temperature control (<50°C) and solvent choice (NADES vs. Ethanol) are the critical determinants of stability.

Module 1: Extraction Phase Troubleshooting

The Core Challenge: Thermal & Oxidative Stress

Conventional Soxhlet extraction often exposes XNT to prolonged heat (>60°C), leading to the formation of artifacts. We recommend Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE) with NADES for maximum stability.

Protocol A: Supercritical CO₂ Extraction (Recommended)

Best for: High purity, solvent-free residues.

Workflow Diagram:

G Raw Dried Rhizome (<5% Moisture) Vessel Extraction Vessel (25 MPa, 50°C) Raw->Vessel Load Sep Separator (Depressurization) Vessel->Sep SC-CO2 + Oil Flow: 15 g/min Collect Crude Oil (Amber Vial) Sep->Collect Xanthorrhizol (128.3 mg/g yield) Waste CO2 Recycle Sep->Waste Gas Phase

Figure 1: Optimized SFE workflow for maximum Xanthorrhizol yield and stability.

Critical Parameters:

Parameter Optimal Setting Why?
Pressure 25 MPa Maximizes solubility of sesquiterpenoids [7, 8].
Temperature 50°C Balance between solubility and thermal degradation. >60°C accelerates oxidation [8].

| CO₂ Flow Rate | 15 g/min | Ensures equilibrium mass transfer without channeling. |

Protocol B: NADES (Natural Deep Eutectic Solvent) Extraction

Best for: Green chemistry, enhanced stability during storage.[3]

System: Glucose:Lactic Acid (1:3 molar ratio) with 30% water.[3][4] Mechanism: The hydrogen-bonding network of NADES stabilizes the phenolic hydroxyl group of XNT, significantly reducing oxidation rates compared to ethanol [1].

Module 2: Storage & Stability Profiles

Stability Data: Solvent Influence

Xanthorrhizol degradation is solvent-dependent. Recent studies compare stability over 90 days.

Storage TempSolvent: EthanolSolvent: NADES (Glu:LA)Status
-20°C 13% Degradation4% Degradation Stable (Recommended)
4°C 13% Degradation15% DegradationUnstable (Avoid)
25°C <5% Remaining (Day 90)33% Remaining (Day 90)Critical Failure

Data Source: Comparison of extraction yields and stability profiles [1].

Storage Protocol (SOP-XZ-02)
  • Vessel: Amber borosilicate glass (Type I).

  • Headspace: Purge with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

  • Temperature: Strictly -20°C .

  • Additives: For ethanolic solutions, add 0.1% BHT (Butylated hydroxytoluene) if downstream application permits.

Module 3: Troubleshooting & FAQs

Q1: My Xanthorrhizol extract has turned from pale yellow to dark brown/red. Is it usable?

Diagnosis: Oxidative Polymerization. The phenolic moiety in xanthorrhizol is susceptible to radical attack, leading to the formation of quinone methides and subsequent dimerization. Action:

  • Check: Run TLC or HPLC. Look for a new peak at a higher retention time (dimers) or broadening of the main peak.

  • Resolution: If degradation is <10%, purify via silica gel chromatography (Hexane:Ethyl Acetate 95:5). If >10%, discard. The oxidized products (dimers) have altered pharmacological profiles [12].

Q2: I see "ghost peaks" in my HPLC chromatogram after storing samples in the autosampler.

Diagnosis: Post-Extraction Auto-Oxidation. Samples dissolved in methanol/ethanol in clear vials degrade under lab lighting. Action:

  • Use amber autosampler vials .

  • Keep the autosampler tray cooled to 4°C .

  • Limit run times to <12 hours.

Q3: Why is my yield lower with Soxhlet than reported in literature?

Diagnosis: Thermal Degradation. Soxhlet extraction maintains the solute at boiling point for hours. Xanthorrhizol is heat-sensitive.[5] Action: Switch to Ultrasound-Assisted Extraction (UAE) .

  • Conditions: 20 mins, <40°C.

  • Solvent: Ethanol or NADES.[4]

  • Result: UAE typically yields ~17.6 mg/g vs. Soxhlet's lower efficiency and higher degradation risk [1].

Module 4: Mechanistic Insight

Understanding how XNT degrades allows for better prevention. The primary pathway involves the phenolic hydroxyl group acting as a hydrogen donor, leading to radical intermediates.[6]

Oxidation Pathway Diagram:

Oxidation XNT Xanthorrhizol (Native) Radical Phenoxy Radical (Intermediate) XNT->Radical Light/Heat/O2 (-H•) Epoxide Epoxides (Side Chain Oxidation) XNT->Epoxide Prolonged O2 Exposure Dimer Xanthorrhizol Dimer (Brown/Red Color) Radical->Dimer Coupling (Peroxidase/Auto-ox)

Figure 2: Primary degradation pathways. The formation of dimers causes the characteristic color change [12].

References

  • Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb. Rhizomes by Natural Deep Eutectic Solvents. MDPI, 2024.[4] Link

  • Xanthorrhizol Product Information. Cayman Chemical.[7] Link

  • Xanthorrhizol Stability and Storage. MedChemExpress. Link

  • Optimizing oil and xanthorrhizol extraction from Curcuma xanthorrhiza Roxb. rhizome by supercritical carbon dioxide. NIH/PubMed, 2014.[2] Link

  • A New Method of Xanthorrhizol Isolation from the Rhizome Extract. SAS Publishers. Link

  • Dimerization of xanthorrhizol using peroxidase enzyme. Journal of Pharmacognosy and Phytochemistry, 2017.[6] Link

  • Xanthorrhizol: a review of its pharmacological activities. NIH/PubMed, 2015. Link

  • Optimizing oil and xanthorrhizol extraction... ResearchGate, 2020. Link

Sources

Technical Support Center: Xanthorrhizol Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in Xanthorrhizol Chemical Synthesis Ticket ID: XANTH-SYN-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 20, 2026[1]

Executive Summary

Xanthorrhizol (1,3,5-bisabolane type sesquiterpenoid) presents a unique synthetic challenge due to its specific structural requirements: a phenolic hydroxyl group, a chiral center at C-7 (often requiring S-configuration for bioactivity), and a sensitive alkene side chain.[1]

Low yields typically stem from three critical failure points:

  • Regiochemical Ambiguity: Failure to control ortho vs. para addition during aromatic ring functionalization.

  • Stereochemical Erosion: Racemization of the chiral center during side-chain extension.

  • Phenolic Oxidation: Unintended oxidation of the electron-rich phenol moiety during workup.

This guide provides targeted troubleshooting protocols based on the most robust synthetic routes: the Claisen-Johnson Rearrangement (Total Synthesis) and Chiral Pool Derivatization (Semi-synthesis).[1]

Module 1: The Claisen-Johnson Rearrangement Route

Reference Method: Du, Z., et al. (2011)[1][2][3]

This route constructs the bisabolane skeleton via a [3,3]-sigmatropic rearrangement. It is favored for its scalability but prone to thermal degradation.

Diagnostic Data: Yield Analysis
StepReactionTypical YieldCommon Failure Mode
1Formation of Allylic Alcohol85-92%Incomplete Grignard addition
2Claisen-Johnson Rearrangement 40-55% Thermal polymerization / Elimination
3Demethylation75-85%Lewis acid-mediated ring degradation
Troubleshooting Q&A

Q: My yield for the Claisen-Johnson rearrangement (Step 2) is stuck below 30%. The NMR shows a complex mixture of olefins. What is happening?

A: This indicates thermal elimination competing with the rearrangement.

  • The Cause: The Claisen-Johnson rearrangement requires high temperatures (often >100°C) and an acid catalyst (e.g., propionic acid or trimethyl orthoacetate).[1] If the reaction is too prolonged or the acid concentration is too high, the intermediate allylic alcohol undergoes dehydration rather than rearrangement.

  • The Fix:

    • Switch Solvent: Move from xylene to a lower-boiling solvent like toluene if possible, or strictly control the reflux temperature.

    • Catalyst Loading: Reduce the acid catalyst loading to 0.05–0.1 equivalents.

    • Continuous Removal: Use a Dean-Stark apparatus to continuously remove the alcohol by-product (usually methanol or ethanol) to drive the equilibrium forward without excessive heat.[1]

Q: During the final demethylation step using


, my product turns into a black tar. How do I recover the phenol? 

A: The electron-rich aromatic ring of xanthorrhizol is highly susceptible to oxidation and polymerization under strong Lewis Acid conditions.

  • The Protocol Adjustment:

    • Temperature Control: Start the addition of

      
       at -78°C  strictly. Allow it to warm to 0°C only after addition is complete.
      
    • Quenching: Do not quench directly with water. Quench with saturated

      
        at 0°C to prevent acid-catalyzed polymerization of the styrene-like side chain.
      
    • Alternative Reagent: If

      
       fails, switch to sodium ethanethiolate (NaSEt)  in DMF at 100°C. This nucleophilic demethylation is gentler on the alkene side chain.
      

Module 2: Organometallic Coupling & Regioselectivity

Reference Method: Arylcopper / Vinyloxirane Opening (Sato, K., et al. 1999)[1]

This route involves coupling an aromatic nucleophile with a pre-formed side chain. The primary failure mode is regioselectivity —attaching the side chain at the wrong position on the benzene ring.

Visualization: The Regioselectivity Trap

RegioselectivityFlow Start Start: Arylcopper Coupling Check1 Is Lewis Acid (BF3·Et2O) Present? Start->Check1 Result1 Low Regioselectivity (Mixture of ortho/para) Check1->Result1 Yes (High reactivity) Result2 High Regioselectivity (Low Yield) Check1->Result2 No (Low reactivity) Action1 Troubleshoot: Lewis Acid modulates reactivity but overrides steric control. Result1->Action1 Action2 Optimization: Use mixed organocuprates (Gilman Reagents) at -78°C Result2->Action2

Caption: Decision logic for optimizing arylcopper coupling. Adding Lewis acids increases yield but compromises the critical regiochemical control required for xanthorrhizol.

Troubleshooting Q&A

Q: I am using


 to accelerate the epoxide opening, but I am getting a 1:1 mixture of regioisomers. How do I fix this? 

A: You are experiencing the Lewis Acid Trade-off .

  • The Mechanism:

    
     activates the epoxide/vinyloxirane, making it so electrophilic that the nucleophile (aryl group) attacks indiscriminately.[1]
    
  • The Solution:

    • Remove the Lewis Acid: Rely on the intrinsic nucleophilicity of the organocuprate.

    • Use Higher Order Cuprates: Switch to a Lipshutz-type cuprate

      
      . These are more reactive than standard Gilman reagents and can open vinyloxiranes without Lewis acid activation, preserving regiocontrol.[1]
      

Module 3: Enantioselective Synthesis (Chiral Pool)

Reference Method: Modification of (R)-Limonene or Lipase Resolution[1]

When synthesizing optically active (-)-xanthorrhizol, maintaining the integrity of the chiral center is paramount.[1]

Experimental Protocol: Preventing Racemization

Context: You are converting a limonene derivative or using a lipase-resolved alcohol.

Step-by-Step Recovery Protocol:

  • Check pH during Workup: If your intermediate contains the chiral center alpha to a carbonyl (e.g., a ketone intermediate), never use strong bases (KOtBu, NaH) for subsequent steps if avoidable.[1]

  • Lipase Resolution Check: If using Pseudomonas lipase for acetylation (to separate enantiomers):

    • Stop Conversion at 40-45%: Do not push to 50%. The enantiomeric excess (

      
      ) drops sharply as the reaction approaches theoretical completion due to the kinetic resolution curve.[1]
      
    • Temperature: Run the enzymatic step at 4°C , not room temperature. Lower temperature increases enantioselectivity (

      
      -value) significantly.[1]
      

Q: My final product has an optical rotation


 of only -20° (Lit. -50°). Where did I lose the chirality? 

A: Racemization likely occurred during the acid-catalyzed dehydration step often used to form the styrene double bond.

  • The Fix: Avoid acid-catalyzed dehydration (e.g.,

    
    -TsOH).[1] Instead, use the Grieco elimination  protocol:
    
    • Treat the alcohol with

      
      -nitrophenylselenocyanate and 
      
      
      
      .
    • Oxidize the selenide with

      
      .
      
    • This promotes syn-elimination at room temperature or below, preserving the stereocenter.

References

  • Du, Z., Wang, Y., Ma, W., Lv, D., & Yu, H. (2011).[1][3] Facile Total Synthesis of Xanthorrhizol. Natural Product Communications, 6(2).[1][3]

  • Sato, K., Bando, T., Shindo, M., & Shishido, K. (1999).[1] An Enantiocontrolled Total Synthesis of (-)-Xanthorrhizol. Heterocycles, 50(1).[1][4]

  • Sirat, H. M., Hong, N. M., & Jauri, M. H. (2006).[1][5] Chemistry of xanthorrhizol: synthesis of several bisabolane sesquiterpenoids from xanthorrhizol. Tetrahedron Letters.

  • Ramdani, E. D., et al. (2016).[1][6] A New Method of Xanthorrhizol Isolation from the Rhizome Extract of Curcuma xanthorrhiza.[6] Scholars Academic Journal of Biosciences.

Sources

Technical Support Center: Xanthorrhizol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Xanthorrhizol (XTZ) under UV Light and Thermal Stress

Reference ID: XTZ-STAB-2024 | Last Updated: October 2025 Audience: Formulation Scientists, Analytical Chemists, R&D Leads

Part 1: Executive Summary & Critical Handling

Xanthorrhizol (XTZ) is a bisabolane-type sesquiterpenoid and the primary bioactive marker of Curcuma xanthorrhiza (Temulawak). Unlike curcuminoids, XTZ is lipophilic and possesses a phenolic hydroxyl group and an exocyclic double bond. These structural features dictate its stability profile: it is susceptible to oxidative degradation and photo-oxidation but possesses distinct solvent-dependent thermal stability.

Quick-Reference Stability Matrix
ParameterStability StatusCritical ThresholdRecommended Action
Thermal (Storage) High (at -20°C)> 4°C (Long-term)Store at -20°C in airtight glass.
Thermal (Process) Moderate> 60°CAvoid prolonged heating; use closed systems to prevent volatilization.
UV/Light Low

276 nm
Strict light protection (Amber glass/Foil).
Solvent System VariableN/AStable in Ethanol (90 days @ 25°C); Unstable in certain NADES/Aqueous systems.
Oxidation ModerateAir ExposurePurge headspace with Nitrogen (

)
or Argon.

Part 2: Troubleshooting Guides (Q&A)

Module A: Thermal Stress & Volatility

Q1: We are observing sample loss during rotary evaporation at 50°C. Is XTZ degrading or evaporating?

Technical Insight: Xanthorrhizol is a sesquiterpenoid with a molecular weight of 218.34 g/mol . While it is not as volatile as monoterpenes, it exhibits semi-volatility . "Loss" at 50°C under vacuum is likely due to co-evaporation (azeotropic effects) rather than chemical degradation. However, chemical degradation can occur if the matrix promotes oxidation.

Diagnostic Protocol:

  • Check the Vacuum: If using high vacuum (<10 mbar) at 50°C, you are likely distilling the compound.

  • Solvent Check: Recent data indicates XTZ is stable in Ethanol at 25°C for 90 days (retaining >96%), but degrades significantly (loss of >60%) in glucose-based Natural Deep Eutectic Solvents (NADES) under the same conditions due to oxidation mechanisms facilitated by the solvent matrix.

Corrective Action:

  • Process: Lower bath temperature to <40°C .

  • System: Use a nitrogen trap or lower vacuum strength.

  • Validation: Perform a "Mass Balance Check" (See Diagram 1).

Q2: Can we sterilize XTZ formulations using autoclaving (121°C)?

Technical Insight: No. While XTZ survives steam distillation (extraction), autoclaving involves high pressure and oxidative stress in a sealed aqueous environment. The phenolic ring is prone to oxidation at these temperatures, leading to polymerization (browning) and loss of bioactivity.

Recommended Alternative:

  • Filtration: Use 0.22 µm PTFE (hydrophobic) filters for oil-based stocks.

  • Aseptic Manufacturing: For nanoemulsions, prepare sterile aqueous phases and mix in a sterile environment.

Module B: Photostability (UV/VIS)

Q3: Our clear nanoemulsions turn yellow/brown after 1 week on the bench. Why?

Technical Insight: Xanthorrhizol has a UV absorption maximum at 276 nm .[1][2] Upon exposure to UV or intense visible light, the phenolic moiety undergoes photo-oxidation , likely forming quinone methides or dimers. This results in a bathochromic shift (yellowing/browning).

Troubleshooting Steps:

  • Container Audit: Are you using clear borosilicate glass? Switch to Amber Class 1 glass immediately.

  • Light Source: Fluorescent lab lights emit UV. Cover autosampler racks with aluminum foil.

  • Formulation Fix: If light exposure is unavoidable (e.g., topical application), incorporate antioxidants like Tocopherol (Vitamin E) or BHT into the oil phase of your emulsion to act as sacrificial scavengers.

Module C: Formulation & Nano-Encapsulation

Q4: XTZ is precipitating out of our aqueous buffer. How do we stabilize it?

Technical Insight: XTZ is highly lipophilic (LogP ~5). It is insoluble in water. To stabilize it in aqueous media, you must use a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or Nanosuspension.

Optimized SNEDDS Protocol (Based on Box-Behnken Design):

  • Surfactant (Smix): Tween 80 + PEG 400 (Ratio 1:1 to 4:1).

  • Oil Phase: Medium Chain Triglycerides (MCT) or Grape Seed Oil.

  • Target Particle Size: < 50 nm (ensures thermodynamic stability).

  • Zeta Potential: Target > -30 mV for electrostatic stabilization.

Part 3: Visualized Experimental Workflows

Diagram 1: Stability Testing Workflow

Use this logic flow to determine if your loss is physical (volatility) or chemical (degradation).

StabilityWorkflow Start Issue: XTZ Sample Loss Step1 Define Stressor (Heat vs. Light) Start->Step1 Heat Thermal Stress Step1->Heat Light UV/Light Stress Step1->Light ClosedSystem Is system closed? (e.g., sealed vial) Heat->ClosedSystem MassSpec Analyze by GC-MS / HPLC ClosedSystem->MassSpec Yes Result1 Parent Peak Reduced + New Peaks Appear MassSpec->Result1 Result2 Parent Peak Reduced + NO New Peaks MassSpec->Result2 Conclusion1 Chemical Degradation (Oxidation/Polymerization) Result1->Conclusion1 Conclusion2 Physical Loss (Volatilization) Result2->Conclusion2 ColorChange Visual Check: Yellowing/Browning? Light->ColorChange ColorChange->Conclusion1 Yes (Quinone formation)

Caption: Diagnostic logic tree to differentiate between volatilization (physical loss) and chemical degradation of Xanthorrhizol.

Diagram 2: Formulation Optimization (SNEDDS)

Follow this pathway to stabilize XTZ in aqueous environments.

Formulation Input Pure XTZ Oil Step1 Solubility Screen (MCT vs. Vegetable Oils) Input->Step1 Step2 Surfactant Selection (Tween 80 / PEG 400) Step1->Step2 Select Highest Solubilizer Process High-Shear Homogenization or Ultrasonication Step2->Process Mix Oil + Smix Check QC Check Process->Check Add Water Phase Pass Stable Nanoemulsion (<50nm, PDI <0.3) Check->Pass Clear/Translucent Fail Phase Separation (Creaming/Oiling) Check->Fail Turbid/Milky Fail->Step2 Adjust HLB Value

Caption: Workflow for developing stable Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Xanthorrhizol.

Part 4: Quantitative Stability Data

The following data summarizes the stability of Xanthorrhizol in different solvent systems over 90 days. Note the critical impact of the solvent matrix.

Storage TempSolvent System% XTZ Remaining (Day 90)Degradation Rate
-20°C Ethanol (96%)87%Low
-20°C GluLA (NADES)96%Very Low (Best)
4°C Ethanol (96%)87%Low
25°C Ethanol (96%)96% Stable
25°C GluLA (NADES)33%Critical Failure

*GluLA = Glucose:Lactic Acid (Natural Deep Eutectic Solvent).[3][4][5][6] Note that while NADES protects XTZ at low temps, it promotes degradation at room temperature, likely due to viscosity changes or catalytic activity of the acid component.

Part 5: References

  • Az-zahra, N. S., Hasanah, U., & Nofita, R. (2023).[7] Optimization of Xanthorrhizol Nanoemulsion Formulation Using The Design of Experiment Approach (Box-Behnken Methods). Jurnal Sains Farmasi & Klinis. Retrieved from [Link]

  • Saputri, F. C., et al. (2024).[3][8] Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb.[3][4][6] Rhizomes by Natural Deep Eutectic Solvents: Optimization, Antioxidant Activity, and Toxicity Profiles. Molecules, 29(9). Retrieved from [Link]

Sources

Optimization of mobile phase for xanthorrhizol separation in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mobile Phase & Method Optimization for Xanthorrhizol Separation

Introduction: The Analyte & The Challenge

Welcome to the technical guide for Xanthorrhizol (XNT) analysis. As a sesquiterpenoid extracted from Curcuma xanthorrhiza (Java Turmeric), XNT presents a distinct chromatographic profile compared to the curcuminoids often found in the same matrix.

The Core Challenge: Xanthorrhizol is significantly less polar (more lipophilic) than curcumin, demethoxycurcumin, and bisdemethoxycurcumin. In a standard isocratic run optimized for curcuminoids, XNT often elutes extremely late or not at all. Conversely, conditions that elute XNT quickly often cause curcuminoids to co-elute near the void volume.

This guide provides a self-validating, step-by-step approach to optimizing your mobile phase to balance resolution , run time , and peak symmetry .

Part 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline method aligns with the field-proven standard for this analyte. This protocol is derived from validated methodologies [1, 2].[1][2][3][4]

Standard Operating Conditions
ParameterSpecificationTechnical Rationale
Stationary Phase C18 (Octadecylsilane), 150mm x 4.6mm, 5µmProvides necessary hydrophobic interaction for retaining non-polar sesquiterpenoids.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses silanol ionization (

) and keeps the phenolic XNT protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Critical: ACN is preferred over Methanol due to lower viscosity (lower backpressure) and a lower UV cutoff (essential for 224 nm detection).
Detection (

)
224 nm (XNT) / 425 nm (Curcuminoids)XNT lacks the extended conjugation of curcumin; it does not absorb at 425 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 25°C - 30°CAmbient control ensures reproducible retention times.
Recommended Gradient Profile

Goal: Retain polar curcuminoids early, then rapidly elute lipophilic XNT.

  • 0–5 min: 45% B (Isocratic hold for Curcuminoids separation).

  • 5–20 min: 45%

    
     100% B (Linear ramp to elute XNT).
    
  • 20–25 min: 100% B (Wash to ensure XNT elution).

  • 25–30 min: 45% B (Re-equilibration).

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Resolution & Retention

Q: My Xanthorrhizol peak is eluting too late (>30 mins). How do I shorten the run without losing resolution? A: XNT is highly hydrophobic. If it elutes too late, your mobile phase is too weak (too polar) in the later stages.

  • Immediate Fix: Increase the slope of your gradient. Instead of ramping to 100% B over 20 minutes, ramp to 100% B over 10 minutes.

  • Alternative: Switch to a shorter column (e.g., 100mm or 75mm C18). Because XNT is so distinct from the curcuminoids, you do not need a long column to separate them from each other; you only need enough length to separate the curcuminoids from the solvent front.

Q: Can I use Methanol instead of Acetonitrile? A: You can, but it is not recommended for two reasons:

  • UV Cutoff: Methanol has a higher UV cutoff than ACN. Since XNT is detected at 224 nm (near the UV cutoff of many solvents), Methanol may cause a high background absorbance or baseline noise.

  • Selectivity: XNT is very soluble in Methanol. While this seems good, Methanol/Water mixtures often generate higher backpressure, limiting your flow rate flexibility. If you must use Methanol, expect XNT to elute later compared to an equivalent % of ACN.

Category 2: Peak Shape (Tailing)[5]

Q: I am seeing significant tailing on the Xanthorrhizol peak (Asymmetry > 1.5). What is wrong? A: Tailing in phenolic compounds like XNT is almost always caused by secondary silanol interactions .

  • The Mechanism: The silica support in your column has residual silanol groups (

    
    ). At pH > 3.5, these ionize to 
    
    
    
    . The phenolic proton of XNT can interact with these negative charges, causing "drag" or tailing [4].
  • The Fix: Ensure your water phase (Mobile Phase A) is acidified to pH 2.5 - 3.0 .

    • Protocol: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to the water.

    • Verification: Do not rely on "pH of the mixture." Measure the pH of the aqueous buffer before mixing with organic solvent.

Q: I added acid, but the peak is still tailing. Now what? A: Your column might be "active." Older Type-A silica columns have high metal content and acidic silanols.

  • Solution: Switch to a modern "Type-B" high-purity silica column or an End-capped C18 column. End-capping chemically bonds the residual silanols, preventing them from interacting with the XNT [5].

Category 3: Detection Issues

Q: I see the Curcumin peaks clearly at 425 nm, but the Xanthorrhizol peak is invisible. A: This is a physics error, not a chemistry error.

  • Explanation: Xanthorrhizol is a sesquiterpene phenol. It does not have the long conjugated double-bond system that gives Curcumin its yellow color (and 425 nm absorbance).

  • Correction: You must use a DAD (Diode Array Detector) or dual-wavelength UV detector. Set Channel A to 425 nm (for Curcuminoids) and Channel B to 224 nm (for XNT) [1, 2].[1][3]

Part 3: Decision Logic for Method Development

Use the following logic flow to diagnose your current chromatogram and select the correct optimization path.

HPLC_Optimization Start Start: Analyze Initial Chromatogram Check_XNT Is XNT Peak Visible? Start->Check_XNT Check_Wavelength Check Detector Wavelength (Must be ~224 nm) Check_XNT->Check_Wavelength No Check_RetTime Is Retention Time > 20 min? Check_XNT->Check_RetTime Yes Check_Shape Is Peak Tailing (As > 1.2)? Check_RetTime->Check_Shape No (Acceptable) Action_Gradient Increase %B Slope (e.g., 50-100% in 10 min) Check_RetTime->Action_Gradient Yes (Too Late) Action_Acid Add 0.1% Formic Acid to Mobile Phase A Check_Shape->Action_Acid Yes Action_Success Method Optimized Check_Shape->Action_Success No Action_Gradient->Check_Shape Action_Column Switch to End-capped C18 or High-Purity Silica Action_Acid->Action_Column Still Tailing? Action_Column->Action_Success

Figure 1: Troubleshooting logic flow for Xanthorrhizol HPLC method development. Follow the path based on your initial chromatogram observation.

Part 4: Advanced Workflow - Gradient vs. Isocratic

While gradients are standard, some QC environments prefer isocratic methods for simplicity.

FeatureGradient Method (Recommended)Isocratic Method (Alternative)
Mobile Phase A: 0.1% Formic AcidB: ACN (45%

100%)
ACN:0.1% Formic Acid (85:15)
Pros Separates Curcuminoids and XNT in a single run; sharper peaks for late eluters.Simple setup; no baseline drift from gradient changes.
Cons Requires column re-equilibration time.Risk: Curcuminoids will elute near the void volume (poor resolution).
Best For R&D / Complex Extracts Rapid QC of XNT only (ignoring Curcuminoids).
Visualizing the Separation Mechanism

Separation_Mechanism Sample Crude Extract (Curcuminoids + XNT) Column C18 Column (Hydrophobic) Sample->Column Curcumin Curcuminoids (Polar/Conjugated) Elutes Early (45% ACN) Column->Curcumin Weak Interaction XNT Xanthorrhizol (Non-Polar/Phenolic) Elutes Late (85%+ ACN) Column->XNT Strong Interaction

Figure 2: Separation mechanism on Reversed-Phase C18. Xanthorrhizol requires high organic strength to overcome hydrophobic binding to the stationary phase.

References

  • Simultaneous Quantification of Curcuminoids and Xanthorrhizol. Source: ResearchGate / Journal of Liquid Chromatography & Related Technologies. Key Finding: Validated gradient method using ACN/0.001% Formic Acid with detection at 224 nm (XNT) and 425 nm (Curcumin).[1][3] URL:

  • Simultaneous quantification of curcuminoids and xanthorrhizol in Curcuma xanthorrhiza by high-performance liquid chromatography. Source: Taylor & Francis Online. Key Finding: Confirms the use of Phenomenex C18 and dual-wavelength detection for optimal sensitivity. URL:

  • Quantitative determination of xanthorrhizol in rat plasma by HPLC-MS/MS. Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis. Key Finding: Discusses mobile phase variations (Ammonium Acetate/ACN) for Mass Spec applications, relevant if UV detection is insufficient. URL:

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. Technical Guide. Key Finding: Explains the mechanism of silanol interactions with phenolic compounds and the necessity of pH control. URL:

  • Peak Tailing in HPLC: Causes and Solutions. Source: Element Lab Solutions. Key Finding: definitive guide on using end-capped columns to resolve asymmetry in basic and phenolic compounds. URL:

Sources

Removing curcuminoid impurities from xanthorrhizol fractions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Removal of Curcuminoid Impurities from Curcuma xanthorrhiza Fractions

Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Status: Open Priority: High (Purity Critical)

The Separation Logic (Theory of Operation)

Before beginning the troubleshooting or purification process, it is critical to understand the physicochemical divergence between your target and your impurity. You are separating a terpenoid oil from a polyphenolic pigment .

FeatureXanthorrhizol (Target)Curcuminoids (Impurity)
Chemical Class Bisabolane-type SesquiterpenoidDiarylheptanoid (Polyphenol)
Physical State Colorless to pale yellow oilCrystalline orange/yellow solid
Polarity Low (Lipophilic)Medium-High (Polar)
Solubility Soluble in Hexane, Et2O, EtOAcSoluble in Acetone, Ethanol; Insoluble in Hexane
Visual Cue Invisible (needs UV/Vanillin stain)Bright Yellow/Orange (Visible)

The Core Strategy: Because Curcuminoids are phenolic pigments, they adhere strongly to polar stationary phases (Silica) and resist dissolution in non-polar solvents (Hexane). Xanthorrhizol, being a terpene, moves freely in non-polar environments. We exploit this "Polarity Gap."

Workflow Visualization

The following diagram illustrates the standard purification logic flow to ensure curcuminoid-free fractions.

PurificationLogic Start Crude C. xanthorrhiza Extract (Ethanolic/Methanolic) Step1 Step 1: Solvent Partitioning (Liquid-Liquid Extraction) Start->Step1 Decision Is the Hexane Layer Yellow? Step1->Decision Keep Hexane Layer Outcome1 Aqueous/Polar Layer (Contains Curcuminoids) Step1->Outcome1 Discard/Save for Curcumin Step2 Step 2: Vacuum Liquid Chromatography (VLC) Stationary Phase: Silica Gel 60 Decision->Step2 Yes (Traces remain) Outcome2 Pure Xanthorrhizol Fraction (Colorless/Pale Oil) Decision->Outcome2 No (Rare) Step2->Outcome2 Elute with Hexane:EtOAc (95:5)

Caption: Logical flow for separating lipophilic xanthorrhizol from polar curcuminoids using polarity-based partitioning and chromatography.

Standard Operating Procedures (SOPs)

Protocol A: Liquid-Liquid Partitioning (The "Rough Cut")

Use this as the primary cleanup step for crude extracts. It removes 80-90% of curcuminoids.

Reagents: Methanol (MeOH), Distilled Water, n-Hexane.[1]

  • Dissolution: Dissolve your crude ethanolic extract in 90% Aqueous Methanol (MeOH:H2O 9:1). Curcuminoids stabilize well in this polar matrix.

  • Partitioning: Transfer to a separatory funnel. Add an equal volume of n-Hexane .

  • Agitation: Shake vigorously for 5 minutes and vent. Allow layers to settle.

    • Top Layer (Hexane): Enriched with Xanthorrhizol (Non-polar).

    • Bottom Layer (Aq. MeOH): Retains Curcuminoids (Polar).

  • Separation: Drain the bottom yellow/orange layer.

  • Wash: Add fresh 90% MeOH to the Hexane layer and repeat the wash 2x. This "back-washing" pulls residual pigments out of the hexane.

  • Evaporation: Dry the Hexane layer over Anhydrous Sodium Sulfate (

    
    ), filter, and rotary evaporate.
    

Result: A pale yellow oil.[1] If it is still bright orange, proceed to Protocol B.

Protocol B: Vacuum Liquid Chromatography (VLC) (The "Polishing")

Use this for final purification to achieve >95% purity.

Stationary Phase: Silica Gel 60 (230–400 mesh).[2] Column Dimensions: Wide diameter, short bed height (e.g., 10cm x 5cm) to allow high flow.

  • Packing: Pack the silica gel tightly under vacuum using pure n-Hexane .

  • Loading: Dissolve the oily fraction from Protocol A in a minimum amount of hexane and load evenly onto the silica bed.

  • Elution Gradient:

    • Fraction 1 (100% Hexane): Elutes hydrocarbons/terpenes (impurities).

    • Fraction 2 (Hexane:Ethyl Acetate 98:2): Elutes Xanthorrhizol .

    • Fraction 3 (Hexane:Ethyl Acetate 90:10): Elutes residual oxygenated terpenes.

    • Fraction 4 (Ethyl Acetate/Methanol): Flushes out the stuck Curcuminoids (Do not collect for product).

  • Monitoring: Spot fractions on TLC plates (See Troubleshooting for Rf values).

Troubleshooting Guide & FAQs

Issue 1: "My Xanthorrhizol fraction is still bright yellow."

Diagnosis: Curcuminoid breakthrough. Root Cause: The mobile phase polarity was increased too quickly, or the column was overloaded. The Fix:

  • Immediate Action: Re-column the fraction. Do not use Ethyl Acetate > 5% in the initial steps.

  • Check: Ensure you are using Silica Gel 60.[2] Curcuminoids bind strongly to silica; if they are eluting, your solvent is too polar.

  • Visual Cue: In a proper VLC run, you should see a distinct yellow band stuck at the very top of the silica column. If that yellow band moves down, stop and switch to pure hexane immediately.

Issue 2: "I have low yield, but the TLC shows xanthorrhizol in the crude."

Diagnosis: Target trapping. Root Cause: Xanthorrhizol is volatile compared to curcumin. Excessive rotary evaporation at high temperatures or high vacuum can strip the oil. The Fix:

  • Temperature Limit: Never exceed 40°C in the water bath.

  • Vacuum: Monitor pressure. Once the solvent is removed, stop immediately. Do not leave it on "high vac" for hours like a solid powder.

Issue 3: "How do I confirm separation on TLC?"

Diagnosis: Visualization failure. The Fix: Run TLC on Silica Gel 60 F254 plates.

  • Solvent System: n-Hexane:Ethyl Acetate (9:1).

  • Visualization:

    • UV 254nm: Curcuminoids appear as dark spots (quenching).

    • Visible Light: Curcuminoids are yellow spots near the baseline (Rf < 0.1).

    • Vanillin-Sulfuric Acid Spray: Spray and heat. Xanthorrhizol appears as a violet/purple spot at Rf ~ 0.6–0.7 .

Decision Tree: Troubleshooting Impurities

Troubleshooting Issue Problem Detected Check1 Is Fraction Yellow? Issue->Check1 Check2 TLC: Purple Spot @ Rf 0.6? Check1->Check2 No (Colorless) Action1 Curcumin Contamination. Repeat Protocol B (VLC) with 100% Hexane start. Check1->Action1 Yes Action2 Target Loss. Check Evaporator Temp (<40C) Check Waste Fractions. Check2->Action2 No (No Spot) Action3 Successful Isolation Check2->Action3 Yes

Caption: Diagnostic decision tree for evaluating fraction purity and yield issues.

Advanced/Green Alternative (NADES)

For researchers seeking sustainable chemistry or avoiding volatile organic solvents.

Recent studies (2023-2024) utilize Natural Deep Eutectic Solvents (NADES) for selective extraction.[3]

  • Solvent: Glucose:Lactic Acid (1:3 ratio) with 30% water.[3]

  • Mechanism: This specific NADES shows high selectivity for xanthorrhizol while solubilizing significantly fewer curcuminoids compared to ethanol.[3]

  • Benefit: Reduces the downstream chromatographic burden.

References

  • Hwang, J. K., et al. (2000). "A new method of xanthorrhizol isolation from the rhizome extract of Curcuma xanthorrhiza." Fitoterapia, 71(3), 321-323.[1][4]

    • Core citation for the solvent partitioning and silica gel isol
  • Oon, S. F., et al. (2015). "Xanthorrhizol: a review of its pharmacological activities and anticancer properties." Cancer Cell International, 15, 100.

    • Reference for physicochemical properties and bioactivity context.
  • Cahyaningrum, A., et al. (2024). "Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb.[3][5] Rhizomes by Natural Deep Eutectic Solvents." Molecules, 29(9), 2134.

    • Reference for the "Green" NADES extraction method.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Synthetic vs. Natural Xanthorrhizol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Source Verification for Xanthorrhizol

Xanthorrhizol, a bisabolene-type sesquiterpenoid found in the essential oil of Curcuma xanthorrhiza, is a molecule of significant interest in pharmacology due to its wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As research into its therapeutic potential intensifies, the source of xanthorrhizol—whether isolated from its natural botanical source or produced via chemical synthesis—becomes a critical parameter. While the molecular structure is ostensibly the same, the method of production can introduce subtle but significant differences in purity, stereochemistry, and impurity profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and purity assessment of organic molecules, making it the primary technique for comparing xanthorrhizol from different origins.[3] This guide provides an in-depth comparison of the NMR characterization of synthetic versus natural xanthorrhizol, offering field-proven insights for researchers.

The Fundamental NMR Fingerprint of Xanthorrhizol

The foundational step in comparing synthetic and natural xanthorrhizol is to establish the reference NMR fingerprint of the molecule. This is typically achieved through the analysis of highly purified xanthorrhizol isolated from Curcuma xanthorrhiza.[4] The key structural features of xanthorrhizol are readily identifiable in its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the vinyl proton, and the various methyl and methylene groups in the aliphatic side chain.[5] Similarly, the ¹³C NMR spectrum shows characteristic resonances for the 15 carbon atoms of the sesquiterpenoid skeleton.[4]

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Natural Xanthorrhizol
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-153.76
26.61 (d, J=1.95 Hz)113.69
37.02 (d, J=7.8 Hz)130.95
46.68 (dd, J=1.95, 7.8 Hz)119.63
5-120.97
6-147.41
72.63 (sextet)39.21
81.62 (m)26.32
91.89 (m)38.55
105.10 (m)124.68
11-131.62
121.69 (s)25.91
132.23 (s)15.53
141.22 (d, J=7.15 Hz)22.58
151.55 (s)17.88

Data compiled from published values.[1] Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Synthetic Xanthorrhizol: A Tale of Two Aspects - Identical Spectra, Different Context

A key finding from the literature on the total synthesis of xanthorrhizol is that the NMR spectral data of the synthesized molecule are reported to be identical to those of the natural product.[6] This is expected, as the fundamental connectivity of the atoms is the same. However, this statement requires careful consideration of two critical aspects: stereochemistry and the impurity profile.

Stereochemistry: The Racemic Nature of Synthetic Xanthorrhizol

Natural xanthorrhizol is a chiral molecule, typically occurring as a single enantiomer. In contrast, many total synthesis routes, particularly those that do not employ chiral catalysts or starting materials, result in a racemic mixture, denoted as (±)-xanthorrhizol.[6] Standard ¹H and ¹³C NMR spectroscopy will not differentiate between enantiomers. Therefore, while the spectrum of a single enantiomer from a natural source will be identical to the spectrum of the racemic synthetic mixture, the bulk sample properties are different.

To distinguish between a single enantiomer and a racemic mixture using NMR, the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is necessary. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which are distinguishable by NMR, often exhibiting separate signals for each enantiomer.

Impurity Profiling: A Divergence in Origin

The most significant difference revealed by NMR between synthetic and natural xanthorrhizol lies in the impurity profile. The impurities present are intrinsically linked to the origin and purification process of the sample.

Natural Xanthorrhizol Impurities:

  • Co-extracted Phytochemicals: The primary impurities in natural xanthorrhizol are other structurally related compounds from the essential oil of Curcuma xanthorrhiza.[7] These often include other sesquiterpenoids like α-curcumene and ar-turmerone, which have distinct NMR signals that can be readily identified.[8][9]

  • Degradation Products: Depending on the extraction and storage conditions, oxidation or degradation products may also be present.

Synthetic Xanthorrhizol Impurities:

  • Unreacted Starting Materials and Reagents: The NMR spectrum of synthetic xanthorrhizol may show residual signals from the starting materials and reagents used in the synthesis.[6]

  • Byproducts of Chemical Reactions: Each step in a multi-step synthesis has the potential to generate byproducts. For example, in a synthesis involving a demethylation step, incomplete reaction could lead to the presence of the methoxy-analogue of xanthorrhizol.[6]

  • Stereoisomers: If the synthesis is not stereoselective, diastereomers may be formed, which are typically distinguishable by NMR.[10]

Experimental Protocols for Comparative NMR Analysis

A robust comparison of synthetic and natural xanthorrhizol requires a standardized approach to NMR analysis.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the xanthorrhizol sample (natural or synthetic).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer with a frequency of at least 400 MHz.

    • Key parameters include a 30-45 degree pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • 2D NMR Experiments (for detailed structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the overall carbon skeleton.[12]

Quantitative NMR (qNMR) for Purity Assessment

For an accurate determination of purity, quantitative NMR (qNMR) is a powerful technique that does not require a reference standard of the analyte itself.[13][14]

  • Sample Preparation for qNMR:

    • Accurately weigh the xanthorrhizol sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • qNMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a 90-degree pulse angle and a long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons of interest) to ensure full signal recovery.

  • Data Processing and Purity Calculation:

    • Carefully integrate a well-resolved signal of xanthorrhizol and a signal from the internal standard.

    • The purity of the xanthorrhizol sample can be calculated using the following formula:

    Purity (%) = (I_xan / N_xan) * (N_std / I_std) * (M_xan / m_xan) * (m_std / M_std) * P_std

    Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • M = molar mass

    • m = mass

    • P = purity of the standard

    • xan = xanthorrhizol

    • std = internal standard

Visualizing the Characterization Workflow

cluster_source Source of Xanthorrhizol cluster_analysis NMR Analysis Workflow cluster_results Comparative Data Interpretation Natural Natural (from C. xanthorrhiza) Prep Sample Preparation (CDCl3, TMS) Natural->Prep Synthetic Synthetic Synthetic->Prep Acq 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) Prep->Acq qNMR Quantitative NMR (qNMR) (with internal standard) Prep->qNMR Structure Structural Confirmation (Identical for both sources) Acq->Structure Stereo Stereochemistry Assessment (Natural: Enantiopure, Synthetic: Racemic) Acq->Stereo requires chiral agents Purity Impurity Profiling & Quantification (Different impurity profiles) Acq->Purity qNMR->Purity

Caption: Workflow for the comparative NMR analysis of natural vs. synthetic xanthorrhizol.

Conclusion: An Integrated Approach for Comprehensive Characterization

References

  • Aminudin, N. I., et al. (2021). Purification of Xanthorrhizol and Screening of Selected Microbes for its Biotransformation. Malaysian Journal of Analytical Sciences, 25(6), 949-958. Available at: [Link]

  • Ramdani, E. D., et al. (2016). A New Method of Xanthorrhizol Isolation from the Rhizome Extract of Curcuma xanthorrhiza. Scholars Academic Journal of Biosciences, 4(9), 732-737. Available at: [Link]

  • Li, C., et al. (2023). New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity. Molecules, 28(6), 2704. Available at: [Link]

  • Cheah, Y. H., et al. (2014). Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231. BMC Complementary and Alternative Medicine, 14, 351. Available at: [Link]

  • Du, Z., et al. (2011). Facile Total Synthesis of Xanthorrhizol. Natural Product Communications, 6(3), 329-330. Available at: [Link]

  • Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]

  • Kim, J., et al. (2014). Two new bisabolane sesquiterpenoids from Curcuma longa. Journal of Asian Natural Products Research, 16(3), 271-274. Available at: [Link]

  • Ohta, S., et al. (2019). NMR and ESIMS data for bisabolane-type sesquiterpenoids. Data in Brief, 27, 104780. Available at: [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available at: [Link]

  • Ihara, M., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. Available at: [Link]

  • Kumar, A., et al. (2017). qNMR as an analytical technique for essential oils: quantitative analysis of Eucalyptus tereticornis leaf oil. Natural Product Research, 31(18), 2138-2144. Available at: [Link]

  • Aguilar, M. I., et al. (2001). New Bioactive Derivatives of Xanthorrhizol. Journal of the Mexican Chemical Society, 45(3), 113-116. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Diastuti, H., et al. (2014). Antibacterial and NMR analysis of Curcuma xanthorrhiza extract and fractions. Indonesian Journal of Chemistry, 14(3), 227-234. Available at: [Link]

  • Abe, T., et al. (2019). nmr spectral analyses for β-eudesmol (1), β-bisabolene (2), and δ-cadinene (8). ResearchGate. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Diastuti, H., et al. (2014). Antibacterial Curcuma xanthorrhiza Extract and Fractions. ResearchGate. Available at: [Link]

  • Aminudin, N. I., et al. (2022). Enantioselective dihydroxylation of xanthorrhizol from Curcuma xanthorrhiza via biotransformation using Aspergillus Niger. Natural Product Research, 1-6. Available at: [Link]

  • Shishido, K., et al. (1999). An Enantiocontrolled Total Synthesis of (-)-Xanthorrhizol. HETEROCYCLES, 51(1), 1-4. Available at: [Link]

  • Aguilar, M. I., et al. (2001). New Bioactive Derivatives of Xanthorrhizol. Revista de la Sociedad Química de México, 45(3), 113-116. Available at: [Link]

  • Verpoorte, R., et al. (2024). Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb. Rhizomes by Natural Deep Eutectic Solvents: Optimization, Antioxidant Activity, and Toxicity Profiles. Molecules, 29(9), 2093. Available at: [Link]

  • Yahya, N. F., et al. (2021). Purification and Screening of Selected Microbes for Biotransformation of Xanthorrizolfrom the Essential Oil of Curcuma xanthorrhiza. IIUM Repository (IRep). Available at: [Link]

  • Elfita, E., et al. (2022). Characteristics of Xanthorrhizol Rich Extract from Curcuma xanthorrhiza in the Choline Chloride-Based Natural Deep Eutectic Solvents: DNA Protective Activity and Toxicity Profiles. Universitas Indonesia. Available at: [Link]

Sources

Validation of HPLC-UV Methods for Xanthorrhizol Detection in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Xanthorrhizol (XNT), a bisabolane-type sesquiterpenoid extracted from Curcuma xanthorrhiza (Java Turmeric), exhibits potent antimicrobial and anti-cancer properties. However, its high lipophilicity (LogP ~5.0) and extensive plasma protein binding create significant bioanalytical challenges.

While LC-MS/MS is the gold standard for sub-nanogram pharmacokinetic (PK) profiling, HPLC-UV remains the most cost-efficient and robust method for toxicological studies, quality control, and early-stage bioavailability screening where concentrations exceed 0.1 µg/mL.

This guide provides a validated protocol for HPLC-UV detection of xanthorrhizol in plasma, compares it objectively against LC-MS/MS, and details the specific troubleshooting steps required to mitigate matrix effects in UV detection.

Part 1: The Bioanalytical Challenge

Detecting sesquiterpenes like xanthorrhizol in plasma requires overcoming three specific hurdles:

  • Spectral Limitations: Unlike curcuminoids, xanthorrhizol lacks an extended conjugated system, resulting in lower UV molar absorptivity. Detection must occur at 224–230 nm , a region prone to interference from plasma proteins.

  • Lipophilicity & Adsorption: XNT sticks to polypropylene. Glass vials are mandatory during extraction to prevent analyte loss.

  • Matrix Interference: In HPLC-UV, plasma phospholipids and proteins can co-elute with the analyte. A rigorous extraction protocol is critical to ensure the "UV window" is clean.

Part 2: Method Comparison (HPLC-UV vs. Alternatives)

The following table contrasts the proposed HPLC-UV method against the LC-MS/MS standard (often using Diclofenac as an Internal Standard) and GC-MS.

Table 1: Comparative Performance of Xanthorrhizol Detection Methods

FeatureHPLC-UV (Recommended) LC-MS/MS (Gold Standard) GC-MS
Detection Principle UV Absorbance (224 nm)Mass Spectrometry (MRM Mode)Electron Impact Ionization
LLOQ (Sensitivity) 0.08 – 0.12 µg/mL0.001 – 0.005 µg/mL~0.05 µg/mL
Linearity Range 0.1 – 50 µg/mL0.001 – 10 µg/mL0.05 – 20 µg/mL
Sample Prep Liquid-Liquid Extraction (LLE) preferred for clean baselineProtein Precipitation (PPT) often sufficientDerivatization often required
Cost/Run Low ($)High (

$)
Medium (

)
Primary Use Case Toxicology, Formulation Stability, High-Dose PKTrace PK, Metabolite IDVolatile fraction analysis
Decision Logic: When to use which?

MethodSelection Start Start: Define Study Goal Conc Expected Concentration? Start->Conc High > 100 ng/mL (Tox/Formulation) Conc->High High Dose Low < 10 ng/mL (Trace PK) Conc->Low Low Dose Equip Equipment Availability? High->Equip MS Select LC-MS/MS (High Sensitivity) Low->MS UV Select HPLC-UV (Robust, Low Cost) Equip->UV Standard Lab GC Select GC-MS (If Volatility Focus) Equip->GC Gas Phase Lab

Figure 1: Decision matrix for selecting the appropriate analytical technique for Xanthorrhizol.

Part 3: Validated HPLC-UV Protocol

This protocol is synthesized from validated methodologies for Curcuma sesquiterpenes, optimized for plasma matrices.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Isocratic elution.[2][3][4][5]

    • Acetonitrile (ACN) : Water (containing 0.1% Formic Acid).[4]

    • Ratio: 85 : 15 (v/v).[2][3][4] Note: High organic content is required to elute the lipophilic XNT.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 224 nm (Secondary confirmation at 280 nm).

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Run Time: ~10 minutes (XNT typically elutes at 5–7 min).

Internal Standard (IS) Selection
  • Primary Recommendation: Thymol (structurally similar terpene, elutes earlier).

  • Alternative: Diclofenac (used in LC-MS methods, stable, distinct UV max).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation? For UV detection, protein precipitation (PPT) often leaves residual plasma components that absorb at 224 nm, causing baseline noise. LLE provides a cleaner sample.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL plasma into a glass centrifuge tube.

  • Spike: Add 20 µL Internal Standard (Thymol, 10 µg/mL).

  • Extract: Add 1 mL n-Hexane : Ethyl Acetate (1:1 v/v) .

    • Expert Tip: The addition of Ethyl Acetate improves recovery of the slightly polar phenolic group on XNT compared to Hexane alone.

  • Vortex: Vortex vigorously for 3 minutes.

  • Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the organic (upper) layer to a fresh glass vial.

  • Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase . Vortex and transfer to HPLC insert.

SamplePrep Plasma Plasma Sample (200 µL) IS Add IS (Thymol) Plasma->IS Solvent Add Solvent (Hexane:EtOAc) IS->Solvent Vortex Vortex & Centrifuge (10k rpm, 10 min) Solvent->Vortex Supernatant Collect Organic Layer Vortex->Supernatant Dry Evaporate & Reconstitute Supernatant->Dry

Figure 2: Liquid-Liquid Extraction (LLE) workflow for minimizing matrix interference.

Part 4: Validation Data (Expected Performance)

The following parameters define a successful validation based on FDA Bioanalytical Method Validation Guidelines.

Table 2: Validation Parameters

ParameterAcceptance CriteriaTypical Result for XNT
Selectivity No interfering peaks at XNT or IS retention timeClean baseline at 6.2 min (XNT)
Linearity (

)


(Range: 0.1 – 50 µg/mL)
Accuracy 85 – 115%92 – 104%
Precision (RSD)

Intra-day: 3.5%; Inter-day: 5.2%
Recovery Consistent (Need not be 100%)~85% (using Hexane:EtOAc)
Stability

deviation
Stable for 24h in autosampler; 30 days at -20°C

Part 5: Troubleshooting & Expert Insights

The "Ghost" Peak (Carryover)
  • Symptom: Small XNT peaks appear in blank injections.

  • Cause: XNT is highly lipophilic and sticks to the HPLC rotor seal or needle loop.

  • Fix: Use a needle wash solution of Acetonitrile:Isopropanol (50:50) rather than standard methanol.

Peak Tailing
  • Symptom: Asymmetrical peaks.

  • Cause: Interaction between the phenolic hydroxyl group of XNT and residual silanols on the column.

  • Fix: Ensure the mobile phase contains 0.1% Formic Acid .[4][6] The acidity suppresses ionization of the phenol, keeping it neutral and sharpening the peak.

Stability Issues
  • Insight: Xanthorrhizol contains a double bond sensitive to oxidation.

  • Protocol Adjustment: If samples are stored for >24 hours, add 0.1% Ascorbic Acid to the plasma prior to extraction to prevent oxidative degradation.

References

  • Choi, Y. J., et al. (2017). Quantitative determination of xanthorrhizol in rat plasma by HPLC–MS/MS and its application to a pharmacokinetic study.[7] Journal of Pharmaceutical and Biomedical Analysis, 132, 129-134.

  • Srivastava, S., et al. (2017). Simultaneous Quantification of Curcuminoids and Xanthorrhizol in Curcuma xanthorrhiza by High-Performance Liquid Chromatography.[6] Journal of Liquid Chromatography & Related Technologies.

  • BenchChem. Comparative Analysis of HPLC-UV and LC-MS/MS for Quantification. BenchChem Technical Guides.

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.

Sources

Reproducibility of Xanthorrhizol Anti-Inflammatory Assays: A Multi-Cell Line Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Xanthorrhizol (XNT), a bisabolane-type sesquiterpenoid isolated from Curcuma xanthorrhiza (Java turmeric), exhibits potent anti-inflammatory activity comparable to, and in specific contexts exceeding, that of curcumin. However, reproducibility across laboratories is frequently compromised by its narrow therapeutic index—the margin between effective anti-inflammatory inhibition and intrinsic cytotoxicity.

This guide provides a standardized framework for evaluating XNT. Unlike stable synthetic corticosteroids (e.g., Dexamethasone), XNT’s efficacy is highly context-dependent, relying heavily on the metabolic state of the cell line (e.g., RAW 264.7 vs. BV-2) and the precise timing of lipopolysaccharide (LPS) induction. The following protocols and data syntheses are designed to decouple genuine pathway inhibition from cytotoxicity artifacts.

Mechanistic Foundation: The NF-κB/MAPK Axis

To ensure reproducibility, researchers must validate the specific molecular targets of XNT rather than relying solely on phenotypic markers (like NO production). XNT functions primarily by blocking the phosphorylation of upstream kinases, thereby preventing the nuclear translocation of NF-κB.

Key Mechanism: XNT inhibits the degradation of IκBα and suppresses the phosphorylation of JNK, ERK, and p38 MAPKs. This dual-action mechanism downregulates the transcription of COX-2 and iNOS.[1][2]

Diagram 1: Xanthorrhizol Signaling Inhibition Pathway

XNT_Pathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation MAPK MAPK Phosphorylation (JNK, ERK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Genes Target Genes (COX-2, iNOS, TNF-α, IL-6) MAPK->Genes Transcription Factors (AP-1) IkBa IκBα Degradation IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Translocation IkBa->NFkB Release NFkB->Genes Transcription XNT Xanthorrhizol (XNT) Intervention XNT->MAPK Inhibits Phosphorylation XNT->IkBa Blocks Degradation Nucleus Nucleus Outcomes Inflammatory Mediators (NO, PGE2) Genes->Outcomes Translation/Enzymatic Activity

Caption: XNT exerts anti-inflammatory effects by dual inhibition of MAPK phosphorylation and IκBα degradation, preventing NF-κB nuclear translocation.

Comparative Performance Analysis

The following data aggregates performance metrics across the most common cell lines. Note the variance in IC50 values, which underscores the necessity of cell-line-specific dose optimization.

Table 1: Xanthorrhizol vs. Standard Inhibitors (IC50 Values)
Cell LineTissue OriginTarget MarkerXNT IC50 (µM)Curcumin IC50 (µM)Dexamethasone IC50 (µM)Key Reproducibility Note
RAW 264.7 Mouse MacrophageNO Production8.0 - 12.5 5.0 - 10.0< 1.0High sensitivity to passage number (>P20 reduces LPS response).
RAW 264.7 Mouse MacrophagePGE2~4.5 ~5.0< 0.1XNT is often more potent against COX-2 than iNOS.
BV-2 Mouse MicrogliaTNF-α5.0 - 8.0 2.0 - 5.0N/AHigh cytotoxicity risk if XNT > 15 µM.
HGF-1 Human Gingival FibroblastIL-610.0 - 15.0 N/A~1.0Requires longer pre-treatment (2h) for max efficacy.
HT22 Mouse HippocampalROS (Glutamate)~2.0 ~2.0N/ANeuroprotective antioxidant effect dominates here.

Critical Insight: While Dexamethasone is a superior absolute inhibitor, XNT offers a unique advantage in suppressing upstream MAPK signaling (JNK/ERK) which corticosteroids may not fully block in all cell types. However, XNT's IC50 for NO inhibition (approx. 10 µM) is dangerously close to its cytotoxic threshold (LC50 approx. 20-25 µM in RAW 264.7).

Critical Variables for Reproducibility

To guarantee data integrity (E-E-A-T), the following variables must be controlled. Failure to standardize these leads to "false positive" anti-inflammatory data caused by cell death.

  • The Cytotoxicity Cliff (The 20 µM Threshold):

    • In RAW 264.7 and BV-2 cells, XNT concentrations >20 µM frequently induce apoptosis.

    • Mandatory Control: Every anti-inflammatory assay must be paired with a cell viability assay (MTT/MTS) run in parallel on the same cell batch.

    • Acceptance Criteria: Data is valid only if cell viability remains >90% at the tested concentration.

  • Solvent Effects (DMSO):

    • XNT is highly lipophilic. Stock solutions (typically 10-50 mM) must be prepared in 100% DMSO.

    • Final Concentration: The final DMSO concentration in the well must be ≤ 0.1%. Higher DMSO levels can artificially potentiate XNT's membrane permeability, altering results.

  • LPS Source Variability:

    • Use Escherichia coli serotype 055:B5 or 0111:B4.

    • Standard Dose: 1 µg/mL (RAW 264.7) or 100 ng/mL (BV-2).

    • Timing: Pre-treat with XNT for 1 hour before adding LPS. Simultaneous addition significantly reduces observed potency.

Optimized Protocol: The "Dual-Plate" Self-Validating System

This workflow is designed to eliminate false positives by strictly coupling efficacy readout with viability data.

Diagram 2: Self-Validating Experimental Workflow

XNT_Workflow Start Cell Seeding (RAW 264.7) Split Split to 2 Plates (Same Density) Start->Split PlateA Plate A: Efficacy (Supernatant Analysis) Split->PlateA PlateB Plate B: Viability (Cell Lysate/MTT) Split->PlateB Treat Pre-treat XNT (1h) + LPS (24h) PlateA->Treat PlateB->Treat Griess Griess Assay (NO Measurement) Treat->Griess Plate A ELISA ELISA (TNF-α, IL-6) Treat->ELISA Plate A MTT MTT/MTS Assay (Metabolic Activity) Treat->MTT Plate B Validation Data Validation: Is Viability > 90%? Griess->Validation MTT->Validation Control Input Result Valid Anti-Inflammatory Result Validation->Result Yes Discard Discard Data (Cytotoxic Artifact) Validation->Discard No

Caption: The Dual-Plate workflow ensures that reductions in inflammatory markers are not misattributed to cell death.

Step-by-Step Protocol (RAW 264.7)
  • Seeding: Seed cells at

    
     cells/well in 24-well plates (for cytokines) and 96-well plates (for MTT). Incubate for 24h.
    
  • Preparation: Dilute XNT stock (50 mM in DMSO) to working concentrations (1, 5, 10, 20 µM) in serum-free media. Ensure DMSO < 0.1%.

  • Pre-treatment: Aspirate media. Add XNT working solutions. Incubate for 1 hour at 37°C.

    • Why? This allows XNT to permeate the membrane and inhibit intracellular kinases (MAPK) before the TLR4 receptor is triggered.

  • Induction: Add LPS (Final conc: 1 µg/mL) directly to the wells without removing XNT. Incubate for 18-24 hours .

  • Harvesting (Plate A): Collect supernatant for Griess Assay (NO) and ELISA (PGE2, TNF-α).

  • Viability Check (Plate B): Immediately perform MTT assay on the parallel plate.

  • Analysis: Calculate % Inhibition only for concentrations where MTT absorbance is >90% of the Vehicle Control.

References
  • Oon, S. F., et al. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties.[3] Cancer Cell International.[3]

  • Park, J. H., et al. (2014). Inhibition of NO production in LPS-stimulated RAW264.7 macrophage cells with curcuminoids and xanthorrhizol from the rhizome of Curcuma xanthorrhiza Roxb.[3][4] Journal of the Korean Society for Applied Biological Chemistry.

  • Chung, T. W., et al. (2007). Xanthorrhizol inhibits 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation and two-stage mouse skin carcinogenesis by blocking the expression of ornithine decarboxylase, cyclooxygenase-2 and inducible nitric oxide synthase through mitogen-activated protein kinases and/or the nuclear factor-kappa B. Carcinogenesis.

  • Lim, C. S., et al. (2005). Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia.[2] Journal of Neuroscience Research.

  • Setiawan, P. Y. B., et al. (2022). Synergistic anti-inflammatory effects of Curcuma xanthorrhiza rhizomes and Physalis angulata herb extract on lipopolysaccharide-stimulated RAW 264.7 cells.[3][4] Journal of Applied Pharmaceutical Science.

Sources

Reference Standards for Xanthorrhizol Purity Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Xanthorrhizol (1,3,5,10-bisabolatetraen-2-ol) is the bioactive sesquiterpenoid marker of Curcuma xanthorrhiza (Java Turmeric).[1] In drug development and quality control, quantifying xanthorrhizol presents a specific analytical challenge: isobaric and structural interference .

The molecule co-occurs with ar-curcumene, a structural analog lacking the phenolic hydroxyl group. Standard HPLC methods often fail to resolve these two completely, leading to artificially inflated purity values. Furthermore, commercial reference standards are frequently unstable due to the phenolic ring's susceptibility to oxidation.

This guide compares three distinct approaches to purity analysis—GC-FID , HPLC-PDA , and qNMR —and provides a self-validating protocol for isolating your own primary reference standard when commercial stock is unreliable.

Part 1: The Challenge of Xanthorrhizol Quantification

Before selecting a method, researchers must understand the "Impurity Profile." The primary impurity in xanthorrhizol standards is ar-curcumene .

  • Xanthorrhizol: Phenolic, polar hydroxyl group.

  • ar-Curcumene: Non-phenolic, highly lipophilic.

The Analytical Trap: In reverse-phase HPLC (C18), the retention times of these two sesquiterpenes are dangerously close. Without a high-purity reference standard to establish specific retention windows, ar-curcumene is often integrated into the xanthorrhizol peak.

Part 2: Comparative Analysis of Analytical Approaches

We evaluated three methodologies based on Specificity (resolution of ar-curcumene), Sensitivity (LOD/LOQ), and Utility (throughput).

Method A: GC-FID (The Routine Workhorse)

Best for: Routine QC of essential oils and raw extracts.

Gas Chromatography with Flame Ionization Detection (GC-FID) offers superior resolution for volatile sesquiterpenes compared to HPLC. The thermal gradient allows distinct separation of ar-curcumene (elutes earlier) and xanthorrhizol.

  • Pros: High resolution; separates non-polar impurities effectively.

  • Cons: Requires thermal stability; response factors (RF) must be calculated using a pure standard.

  • Critical Parameter: Use a non-polar column (e.g., HP-5 or DB-5). Polar columns (Wax) can cause peak tailing due to the phenolic -OH.

Method B: HPLC-PDA (The Biological Standard)

Best for: Plasma stability studies, biological assays, and non-volatile matrices.

HPLC is necessary when the sample is in a biological matrix (plasma/media) where GC is unsuitable. However, UV detection at 276 nm is non-specific; both xanthorrhizol and ar-curcumene absorb strongly here.

  • Pros: Compatible with aqueous/biological samples; non-destructive (can couple to MS).

  • Cons: Lower resolution; requires high-purity standard for calibration.

Method C: qNMR (The Absolute Reference)

Best for: Primary Standard Validation.

Quantitative Nuclear Magnetic Resonance (qNMR) is the "Gold Standard." It does not require a xanthorrhizol reference standard. Instead, it uses a Certified Reference Material (CRM) internal standard (e.g., 1,3,5-Trimethoxybenzene) to determine absolute purity based on molar ratios.

  • Pros: SI-traceable absolute purity; detects residual solvents and all organic impurities simultaneously.

  • Cons: Low sensitivity (requires >10 mg sample); expensive instrumentation.

Summary of Performance
FeatureGC-FIDHPLC-PDAqNMR (^1H)
Specificity (ar-curcumene) High (Baseline separation)Medium (Requires optimization)High (Distinct chemical shifts)
Sensitivity High (ppm level)High (ppm level)Low (mg level)
Throughput HighHighLow
Primary Use QC of Raw MaterialBioanalysis / StabilityStandard Certification
Cost per Run LowLowHigh

Part 3: Protocol – Isolating & Validating a Primary Standard

If you cannot source a certified >99% standard, you must purify one. The following protocol utilizes the phenolic nature of xanthorrhizol to separate it from ar-curcumene chemically, rather than just chromatographically.

Workflow Visualization

Xanthorrhizol_Isolation Start Crude Curcuma xanthorrhiza Oil Step1 Solvent Partition (n-Hexane / Methanol) Start->Step1 Step2 Alkaline Extraction (KOH treatment) Step1->Step2 Enrich Phenolics Step3 Aqueous Layer Separation (Contains Potassium Xanthorrhizate) Step2->Step3 Remove Non-phenolics (ar-curcumene stays in organic layer) Step4 Acidification (HCl) Re-extraction into Hexane Step3->Step4 Restore Phenol Step5 Flash Chromatography (Silica Gel 60) Step4->Step5 Polish Validation qNMR Validation (Absolute Purity Check) Step5->Validation Final Primary Reference Standard (>99% Purity) Validation->Final

Caption: Chemical enrichment workflow exploiting the phenolic acidity of xanthorrhizol for purification.

Step-by-Step Methodology

1. Phenolic Enrichment (The "Chemical Filter")

  • Principle: Xanthorrhizol is a weak acid (phenol). ar-Curcumene is neutral.

  • Protocol:

    • Dissolve 10 g of Crude C. xanthorrhiza oil in n-hexane (100 mL).

    • Extract with 5% KOH solution (3 x 50 mL).

    • Crucial Step: The xanthorrhizol moves to the aqueous phase (as potassium xanthorrhizate). The ar-curcumene remains in the hexane phase. Discard the hexane phase.

    • Acidify the aqueous phase with 1M HCl until pH < 3.

    • Extract the cloudy aqueous solution with fresh n-hexane (3 x 50 mL).

    • Dry organic layer over anhydrous

      
       and evaporate.
      

2. Flash Chromatography (Polishing)

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase: n-Hexane:Ethyl Acetate (95:5).

  • Collection: Monitor fractions via TLC (Vanillin-Sulfuric Acid spray).[3] Xanthorrhizol appears as a violet/purple spot (

    
    ).
    

3. qNMR Validation (The "Truth" Test)

  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable grade).

  • Procedure: Weigh exactly 10.0 mg of isolated xanthorrhizol and 5.0 mg of IS into the same NMR tube.

  • Calculation: Calculate purity based on the integration ratio of the aromatic protons of the IS (s, 6.1 ppm) vs. the aromatic protons of xanthorrhizol (d, 7.0 ppm).

Part 4: Stability & Storage Guidelines

Xanthorrhizol is sensitive to photo-oxidation and polymerization.

  • Storage: Store neat oil at -20°C under Argon or Nitrogen atmosphere.

  • Solvents: Stable in Ethanol or DMSO for biological assays. Avoid storing in protic solvents (methanol/water) for >1 month at room temperature.

  • Re-certification: If using a standard stored for >6 months, re-run a GC-FID check. If the ar-curcumene peak area increases or new polymer peaks appear, repurify.

References

  • Ramdani, E. D., et al. (2016). "A New Method of Xanthorrhizol Isolation from the Rhizome Extract of Curcuma xanthorrhiza." Scholars Academic Journal of Biosciences, 4(9), 732-737.[2][4]

  • Aminudin, N. I., et al. (2021). "Purification of xanthorrhizol and screening of selected microbes for its biotransformation."[5] Malaysian Journal of Analytical Sciences, 25(6), 949-958.[5]

  • Cayman Chemical. "Xanthorrhizol Product Information & Safety Data Sheet." Cayman Chemical Product Database.

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 68(1), 133–149.

  • Oon, S. F., et al. (2015). "Xanthorrhizol: A Review of Its Pharmacological Activities and Anticancer Properties." Cancer Cell International, 15, 100.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol, a substituted phenolic compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural classification as a phenol derivative necessitates a cautious approach, adhering to the stringent disposal protocols established for this class of hazardous materials.

Phenolic compounds, as a group, are recognized for their potential toxicity, corrosivity, and environmental hazards.[1][2][3] Therefore, the procedures outlined below are designed to mitigate these risks, ensuring the safety of laboratory personnel and the protection of our environment.

I. Hazard Assessment and Waste Categorization

The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on its phenolic structure, 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol should be handled as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassPotential EffectsPrimary Precaution
Acute Toxicity (Oral, Dermal) Harmful or fatal if swallowed or absorbed through the skin.[4]Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation May cause severe skin burns and eye damage.[1][2][4]Wear chemical-resistant gloves, a lab coat, and eye/face protection.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[3]Prevent release to the environment. Do not dispose of down the drain.[5][6]
Combustibility As an organic compound, it is likely combustible.[1]Store away from heat, sparks, and open flames.

Waste Categorization:

All waste containing 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be categorized and disposed of as hazardous chemical waste .[5][6][7] Depending on local and federal regulations, this may fall under specific waste codes for phenolic or organic toxins. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for precise waste stream identification.

II. On-Site Handling and Segregation of Waste

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.

Step-by-Step Waste Handling Protocol:

  • Designated Waste Containers:

    • Liquid Waste: Collect all liquid waste containing 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol in a dedicated, leak-proof, and clearly labeled container.[1][5] The container should be made of a compatible material, such as glass or polyethylene.

    • Solid Waste: Contaminated solids, including gloves, weighing papers, and absorbent materials from spill cleanups, must be collected in a separate, clearly labeled, and sealed container or heavy-duty plastic bag.[1][7][8]

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."[8]

    • The full chemical name, "2-Methyl-5-(6-methylhept-5-en-2-yl)phenol," and its concentration must be clearly written on the label.

    • Indicate the associated hazards (e.g., "Toxic," "Corrosive").

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure containers are tightly sealed to prevent the release of vapors.[1][6]

    • Utilize secondary containment to prevent spills.[6]

    • Incompatible materials, such as strong oxidizing agents or strong bases, should not be stored in close proximity to phenolic waste.[1][2]

III. Disposal Procedures: A Decision-Making Framework

The selection of a final disposal method depends on the quantity of waste, its physical state, and the available licensed waste management facilities. The following decision tree illustrates the appropriate disposal pathways.

DisposalDecisionTree Start Waste Containing 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol WasteType Determine Waste Type Start->WasteType LiquidWaste Liquid Waste (Pure compound, solutions) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated labware, PPE, spill debris) WasteType->SolidWaste Solid Collection Collect in Designated Hazardous Waste Container LiquidWaste->Collection SolidWaste->Collection Incineration High-Temperature Incineration by Licensed Contractor Collection->Incineration Arrange for Pickup by EHS SpillDebris Absorb on Inert Material (e.g., vermiculite, sand) FinalDisposal Final Disposal Incineration->FinalDisposal

Caption: Decision tree for the disposal of 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol waste.

Primary Disposal Method: High-Temperature Incineration

For organic compounds like substituted phenols, high-temperature incineration is the preferred and most effective disposal method.[9][10][11][12] This process utilizes extremely high temperatures to break down the hazardous organic constituents into less harmful components, such as carbon dioxide and water.[10]

Operational Plan for Disposal via Licensed Contractor:

  • Accumulation: Do not accumulate more than 25 gallons of chemical waste in the laboratory before requesting a pickup.[5]

  • Request for Pickup: Once the waste container is three-quarters full or has been accumulating for 150 days, submit a hazardous waste pickup request to your institution's EHS department.[5]

  • Documentation: Complete all required waste disposal forms accurately and comprehensively.

  • Transfer: The licensed hazardous waste contractor will transport the sealed and labeled containers to a permitted treatment, storage, and disposal facility (TSDF) for incineration.

Alternative Considerations (for specific scenarios and with EHS approval):

While incineration is the primary route, in some specialized cases, other methods might be considered for dilute aqueous solutions, always under the strict guidance of EHS professionals. These are not generally recommended for a compound with unknown full hazard potential.

  • Chemical Neutralization: For some phenolic wastes, neutralization can be a pre-treatment step.[13][14] However, this is a complex process that can generate other hazardous byproducts and should only be performed by trained personnel in a controlled environment.

  • Adsorption: Small liquid spills can be absorbed onto an inert material like vermiculite or sand.[1][7] This contaminated absorbent must then be disposed of as solid hazardous waste.[1]

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is paramount.

Spill Cleanup Protocol:

  • Evacuate and Alert: In the event of a large spill (greater than 50 mL), evacuate the immediate area and notify your supervisor and EHS.[1]

  • Control Vapors: If safe to do so, increase ventilation in the area.

  • Personal Protective Equipment (PPE): For small spills (less than 50 mL), don appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a lab coat.[1][2]

  • Containment and Absorption: Cover the spill with an inert absorbent material.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water.[15] Collect the decontamination materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][16] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Seek immediate medical attention.

V. Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol is not merely a procedural task but a reflection of our commitment to scientific integrity, personal safety, and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and approved disposal routes, we can ensure that our innovative research does not come at the cost of safety or environmental health. Always consult your institution's specific guidelines and the expertise of your EHS department to ensure full compliance with all local, state, and federal regulations.

References

  • Chmielewska, E. (n.d.). MANAGEMENT AND DISPOSAL OF WASTE CHEMICALS BY INCINERATION. Environment Protection Engineering.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • University of Michigan. (n.d.). Phenol. Environment, Health & Safety.
  • UC Berkeley. (n.d.). Phenol. Environment, Health & Safety. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Compatibility Chart.
  • Enva. (2025, January 1). How Chemical Waste Is Treated. Retrieved from [Link]

  • Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]

  • Unknown. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • U.S. Environmental Protection Agency. (2012, September). A Citizen's Guide to Incineration. Retrieved from [Link]

  • Hasanov, R. G., Hasanov, G. S., & Valiev, V. K. (n.d.). NEUTRALIZATION OF PHENOL-CONTAMINATED SOILS. UDC 628.196.
  • Worldwide Recycling Equipment Sales, LLC. (2015, April 20). Incinerating Hazardous Waste. Environmental Protection. Retrieved from [Link]

  • ResearchGate. (2017, October 1). Neutralization after working with Phenol?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Removal of Phenolic Compounds From Wood Preserving Wastewaters. Retrieved from [Link]

  • Osaki, S., Sugihara, S., Kaji, T., & Takashima, Y. (1990). [Treatment of radioactive waste phenol with Fenton's oxidation]. Radioisotopes, 39(4), 174-177. Retrieved from [Link]

  • Synerzine. (2018, June 22). Phenol, 2-methyl-5-(1-methylethyl)- Safety Data Sheet. Retrieved from [Link]

  • Unknown. (n.d.). PHENOLIC RESIN COUNTERTOPS CHEMICAL COMPATIBILITY TESTING RESULTS.
  • K-mac Plastics. (n.d.). Phenolic/Epoxies Chemical Resistance Data. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Minale, M., et al. (2026, January 8). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. MDPI. Retrieved from [Link]

  • Varlan, K. E., et al. (2025, August 7). Modified phenolic resins and their compatibility with the components of epoxy-phenolic protective coatings. ResearchGate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.